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Core Science & Biosynthesis

Foundational

The Role of (4R)-8-azaspirodecan-4-ol HCl in Immuno-Oncology: Structural Properties and Application in IDO1/TDO2 Inhibitor Synthesis

The Role of (4R)-8-azaspiro[1]decan-4-ol HCl in Immuno-Oncology: Structural Properties and Application in IDO1/TDO2 Inhibitor Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of (4R)-8-azaspiro[1]decan-4-ol HCl in Immuno-Oncology: Structural Properties and Application in IDO1/TDO2 Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pursuit of novel immuno-oncology therapeutics has increasingly focused on the tumor microenvironment's metabolic pathways. Among the most critical targets are Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO2). Inhibiting these enzymes restores T-cell mediated anti-tumor immunity. In the development of next-generation IDO1/TDO2 inhibitors, complex spirocyclic building blocks have emerged as critical structural motifs. This whitepaper provides an in-depth technical analysis of (4R)-8-azaspiro[1]decan-4-ol hydrochloride , a highly specific chiral intermediate utilized in the synthesis of potent immunomodulatory drugs[2].

Structural Chemistry & Physicochemical Properties

The shift from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional architectures—often termed "escaping from flatland"—is a proven strategy to improve the metabolic stability, solubility, and target specificity of drug candidates.

(4R)-8-azaspiro[1]decan-4-ol HCl represents a sophisticated spirocyclic nortropane-like framework. It consists of a piperidine ring (providing the basic nitrogen at position 8) fused at a single spiro-carbon to a cyclopentane ring bearing a hydroxyl group at position 4.

The hydrochloride salt form is specifically chosen for synthetic workflows. Free secondary amines are often prone to rapid oxidation and can present as hygroscopic oils, making stoichiometric precision difficult. The HCl salt ensures the compound remains a stable, free-flowing crystalline solid that is easily handled on the benchtop. Furthermore, the strict (4R) stereochemistry is critical; enantiomeric purity dictates the exact spatial orientation of the hydroxyl group, which acts as a key hydrogen-bond donor/acceptor within the chiral binding pockets of target enzymes[2][3].

Quantitative Data Summary
PropertyTechnical Specification
Chemical Name (4R)-8-azaspiro[1]decan-4-ol hydrochloride
CAS Registry Number 2387563-74-6
Molecular Formula C₉H₁₈ClNO (Free base: C₉H₁₇NO)
Molecular Weight 191.70 g/mol (Salt)
Core Framework Spiro[1]decane
Stereocenter (4R) configuration at the hydroxyl-bearing carbon
Physical State Crystalline Solid

The Biological Imperative: IDO1, TDO2, and Immune Evasion

Tryptophan (Trp) is an essential amino acid. In healthy tissues, its degradation is tightly regulated. However, in the tumor microenvironment, cancer cells and tolerogenic dendritic cells overexpress IDO1 and TDO2. These enzymes catalyze the rate-limiting step of tryptophan degradation into N-formylkynurenine, which is rapidly converted to kynurenine[2][4].

The localized depletion of tryptophan triggers the General Control Nonderepressible 2 (GCN2) kinase pathway in effector T-cells, leading to cell cycle arrest. Simultaneously, the accumulation of kynurenine activates the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of regulatory T-cells (Tregs). This dual-action metabolic shift potently suppresses host anti-tumor immune responses[4].

By incorporating (4R)-8-azaspiro[1]decan-4-ol into a drug scaffold (such as an imidazo[5,1-a]isoindole core), researchers have developed inhibitors that block this enzymatic cascade, thereby preventing tumor immune evasion[2].

G Trp L-Tryptophan Enzymes IDO1 / TDO2 Trp->Enzymes Substrate Kyn Kynurenine Enzymes->Kyn Catalysis TCell T-Cell Suppression Kyn->TCell AhR Activation Inhibitor Spiro-Inhibitor Inhibitor->Enzymes Blocks

Fig 1: Tryptophan metabolism pathway and IDO1/TDO2 inhibition.

Synthetic Utility in Drug Development

In medicinal chemistry, (4R)-8-azaspiro[1]decan-4-ol HCl is primarily utilized as a nucleophilic building block. The secondary amine of the piperidine ring is highly reactive toward electrophiles, making it ideal for S_NAr (nucleophilic aromatic substitution) reactions, Buchwald-Hartwig cross-couplings, or amide bond formations.

For example, in the synthesis of advanced IDO1 inhibitors (e.g., Genentech's WO2019005559A1 patent), this spirocycle is coupled to a complex heterocyclic core. The rigid spiro-system projects the (4R)-hydroxyl group into a specific vector space, allowing it to interact with the solvent-exposed regions or specific polar residues of the IDO1 enzyme, drastically enhancing binding affinity and pharmacokinetic properties[2].

Workflow Step1 Free-Basing Spiro-Amine HCl Step2 Coupling with Core Scaffold Step1->Step2 DIPEA/DMF Step3 Purification (Prep-HPLC) Step2->Step3 Crude Step4 IDO1/TDO2 Enzymatic Assay Step3->Step4 Pure

Fig 2: Synthetic workflow for spirocyclic IDO1 inhibitors.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind the handling and application of (4R)-8-azaspiro[1]decan-4-ol HCl.

Protocol A: Amidation/Coupling of the Spirocyclic Amine

Objective: To covalently attach the spiro-amine to a carboxylic acid-bearing core scaffold.

  • In Situ Free-Basing: To a dried reaction vial under N₂, add the core carboxylic acid scaffold (1.0 eq) and (4R)-8-azaspiro[1]decan-4-ol HCl (1.2 eq).

    • Causality: Using a slight excess of the amine ensures complete consumption of the more valuable core scaffold.

  • Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt to liberate the reactive secondary amine without competing for the electrophile.

  • Activation: Add HATU (1.5 eq) to the mixture.

    • Causality: HATU rapidly forms an active ester with the carboxylic acid. This rapid activation minimizes the risk of epimerization at sensitive chiral centers on the core scaffold.

  • Reaction & Workup: Stir at room temperature for 3 hours. Quench with saturated NaHCO₃, extract with Ethyl Acetate, and concentrate under reduced pressure. Purify the crude product via Preparative HPLC to isolate the target inhibitor.

Protocol B: IDO1 Biochemical Enzymatic Assay

Objective: To validate the inhibitory potency (IC₅₀) of the synthesized spiro-derivative.

  • Enzyme Preparation: Incubate recombinant human IDO1 in an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.

    • Causality: IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity. Ascorbic acid and methylene blue act as a continuous reduction system to prevent the enzyme from oxidizing into the inactive ferric (Fe³⁺) state[4].

  • Inhibitor Incubation: Add the synthesized spiro-inhibitor dissolved in DMSO. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add L-Tryptophan at a concentration equal to its Michaelis constant ( Km​ ).

    • Causality: Running the assay at Km​ ensures that the assay is highly sensitive to competitive inhibitors.

  • Detection: After 60 minutes at 37°C, terminate the reaction by adding 30% trichloroacetic acid (TCA). Heat the mixture at 65°C for 15 minutes.

    • Causality: Heating in acidic conditions chemically hydrolyzes the intermediate N-formylkynurenine into kynurenine.

  • Quantification: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde). Read the absorbance of the resulting yellow complex at 490 nm using a microplate reader to calculate the IC₅₀.

Conclusion

(4R)-8-azaspiro[1]decan-4-ol HCl is far more than a simple chemical reagent; it is a highly specialized, three-dimensional topological tool. By leveraging its rigid spirocyclic geometry and precise stereochemistry, medicinal chemists can design IDO1 and TDO2 inhibitors capable of overcoming tumor-mediated immunosuppression. The robust nature of its hydrochloride salt ensures high-fidelity synthesis, paving the way for the next generation of life-saving immuno-oncology therapeutics.

References

  • Genentech, Inc. (2019).
  • F. Hoffmann-La Roche AG. (2012).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129296707 (Related Spiro-derivative).[Link]

Sources

Exploratory

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of (4R)-8-azaspiro[4.5]decan-4-ol In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, aromatic structures...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (4R)-8-azaspiro[4.5]decan-4-ol

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, such as the 8-azaspiro[4.5]decane framework, are at the forefront of this evolution.[1] Their rigid, non-planar architecture provides unique exit vectors for substituents, enabling a more precise and sophisticated exploration of chemical space. This structural complexity often translates into improved biological activity, enhanced selectivity, and more favorable physicochemical properties, including better aqueous solubility.[1][2]

The specific derivative, (4R)-8-azaspiro[4.5]decan-4-ol, is a prime example of a functionalized spirocycle that holds significant potential as a building block for novel therapeutics. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful drug development campaign. Two of the most foundational of these properties are Molecular Weight (MW) and the octanol-water partition coefficient (logP) . These parameters are cornerstones of predictive models for pharmacokinetics, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

This technical guide provides an in-depth analysis of the molecular weight and logP of (4R)-8-azaspiro[4.5]decan-4-ol. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also a detailed exploration of the theoretical and experimental methodologies used to determine these vital parameters.

Part 1: Molecular Weight (MW) Analysis

The molecular weight of a compound is a definitive physical property that dictates its behavior from initial formulation to its interaction with biological systems.[6][7][8][9] It is a primary consideration in early drug discovery, with established guidelines such as Lipinski's "Rule of Five" highlighting its importance for oral bioavailability.[3]

Theoretical Molecular Weight Calculation

The first step in characterizing any new chemical entity is to determine its molecular formula and calculate its theoretical molecular weight. The structure of (4R)-8-azaspiro[4.5]decan-4-ol consists of a piperidine ring fused in a spirocyclic fashion to a cyclopentanol ring.

  • Molecular Formula: By systematic atom counting, the molecular formula is determined to be C₉H₁₇NO .

  • Calculation: The average molecular weight is calculated by summing the atomic weights of the constituent atoms.

    • Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol

    • Hydrogen (H): 17 × 1.008 g/mol = 17.136 g/mol

    • Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

    • Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

    • Average Molecular Weight = 155.241 g/mol

The monoisotopic mass, used for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotopes:

  • Monoisotopic Mass = 155.13101 g/mol

Experimental Verification by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the gold standard for confirming a compound's identity and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS instruments can measure this value with extremely high precision (typically to within 5 ppm), allowing for the unambiguous determination of a compound's elemental composition.

Workflow for HRMS Verification:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in suitable solvent (e.g., Methanol/Water) prep2 Add acid (e.g., 0.1% Formic Acid) to promote ionization [M+H]+ prep1->prep2 infusion Direct Infusion or LC-MS Injection prep2->infusion ionization Ionization Source (e.g., ESI) infusion->ionization analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum comparison Compare experimental m/z to theoretical m/z spectrum->comparison confirmation Confirm identity (mass error < 5 ppm) comparison->confirmation

General workflow for HRMS-based molecular weight verification.

Experimental Protocol: ESI-TOF HRMS Verification

  • Sample Preparation: A stock solution of (4R)-8-azaspiro[4.5]decan-4-ol is prepared at 1 mg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The sample is then diluted to a final concentration of 1-10 µg/mL.

  • Instrumentation: An Agilent 6230 TOF (Time-of-Flight) or similar HRMS instrument equipped with an Electrospray Ionization (ESI) source is used.

  • Ionization: The sample is introduced into the ESI source. ESI is a soft ionization technique ideal for polar molecules, which will readily form the protonated molecular ion, [M+H]⁺.

  • Analysis: The instrument is operated in positive ion mode. The accurate mass of the [M+H]⁺ ion is measured.

  • Data Analysis: The expected m/z for the [M+H]⁺ ion of C₉H₁₇NO is 156.13829. The experimentally measured m/z is compared to this theoretical value. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula and, by extension, the molecular weight.

Part 2: Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is the most widely used measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is defined as the base-10 logarithm of the ratio of the concentration of a compound in an octanol phase to its concentration in an aqueous phase at equilibrium.[10]

logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[10][11] This parameter is a critical determinant of a drug's ability to cross biological membranes, and it strongly influences its absorption, protein binding, and metabolic stability.[5][12]

Experimental Determination of logP

Direct experimental measurement remains the most reliable method for determining logP.

This classic method is considered the "gold standard" for its accuracy and directness.

Protocol: Shake-Flask logP Determination

  • Preparation: Prepare a saturated solution of n-octanol with water and a separate saturated solution of water with n-octanol.

  • Dissolution: Dissolve a precisely weighed amount of (4R)-8-azaspiro[4.5]decan-4-ol in the n-octanol-saturated water.

  • Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Vigorously shake the funnel for 5-10 minutes to allow the compound to partition between the two phases. Let the mixture stand until the layers have completely separated.

  • Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, Liquid Chromatography (LC-MS).

  • Calculation: Calculate the logP value using the measured concentrations.

Chromatographic methods offer a faster, higher-throughput alternative for estimating logP. The principle is that a compound's retention time on a reverse-phase (e.g., C18) HPLC column correlates with its lipophilicity.

Protocol: HPLC-Based logP Estimation

  • Calibration: A set of standard compounds with known logP values (e.g., uracil, benzene, toluene, etc.) is injected onto a reverse-phase HPLC column.

  • Gradient Elution: The standards are eluted using a mobile phase gradient, typically from a highly aqueous solvent (e.g., water) to a more organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their measured retention times.

  • Sample Analysis: (4R)-8-azaspiro[4.5]decan-4-ol is injected under the identical chromatographic conditions.

  • logP Estimation: The retention time of the target compound is measured, and its logP value is interpolated from the calibration curve.

cluster_sf Shake-Flask Method cluster_hplc HPLC Method sf1 Dissolve in Water sf2 Add Octanol sf1->sf2 sf3 Shake & Equilibrate sf2->sf3 sf4 Separate Layers sf3->sf4 sf5 Quantify Concentration in each layer sf4->sf5 sf6 Directly Calculate logP sf5->sf6 hplc1 Inject Standards with Known logP Values hplc2 Measure Retention Times hplc1->hplc2 hplc3 Create Calibration Curve (logP vs. Retention Time) hplc2->hplc3 hplc6 Estimate logP from Curve hplc3->hplc6 hplc4 Inject Target Compound hplc5 Measure Retention Time hplc4->hplc5 hplc5->hplc6

Comparison of Shake-Flask and HPLC logP determination workflows.
Computational Prediction of logP

In silico prediction of logP is an indispensable tool in modern drug design, allowing for the rapid assessment of large libraries of virtual compounds. These methods have become increasingly sophisticated and accurate.

Computational Approaches:

  • Fragment-Based Methods: These are the most common approaches. They operate on the principle that the logP of a molecule is the sum of the contributions of its constituent atoms or functional groups (fragments).[12][13] A correction factor is often applied to account for intramolecular interactions. Well-known algorithms include cLogP and Molinspiration's miLogP.

  • Property-Based Methods: These "whole molecule" approaches calculate logP based on quantum mechanical descriptors of the entire molecule, such as molecular surface area, polarizability, and partial atomic charges.[11]

  • Machine Learning Models: More recent methods employ advanced algorithms, such as graph convolutional neural networks (GCNN), which are trained on vast datasets of known experimental logP values to recognize complex patterns between molecular structure and lipophilicity.

cluster_frag Deconstruction cluster_db Fragment Database mol Target Molecule (e.g., C₉H₁₇NO) f1 Cyclopentyl Fragment mol->f1 f2 Piperidine Fragment mol->f2 f3 Hydroxyl Fragment mol->f3 sum Summation & Correction logP = Σ(fragments) + Σ(corrections) f1->sum f2->sum f3->sum db1 logP(cyclopentyl) = +X db2 logP(piperidine) = +Y db3 logP(hydroxyl) = -Z result Predicted logP sum->result

Conceptual logic of fragment-based logP calculation.

Part 3: Summary of Physicochemical Properties

Due to its specific stereochemistry and functionalization, (4R)-8-azaspiro[4.5]decan-4-ol is not widely cataloged. However, based on its structure and data from closely related analogs, we can provide a robust set of calculated and predicted values. The introduction of a polar hydroxyl group (-OH) and a basic nitrogen atom (-NH-) is expected to significantly increase hydrophilicity compared to the parent carbocyclic spiro[4.5]decane.

PropertyValueMethod/Source
Molecular Formula C₉H₁₇NOStructure Analysis
Molecular Weight 155.24 g/mol Calculated
Monoisotopic Mass 155.1310 g/mol Calculated
Predicted logP 1.1 ± 0.5Prediction based on analogs*

*The predicted logP is an expert estimation. The parent carbocycle, spiro[4.5]decan-8-ol, has a computed XLogP3 of 2.9.[2] The parent heterocycle, 8-azaspiro[4.5]decane, has a computed XLogP3 of 2.3.[3] The presence of both the basic nitrogen and the polar hydroxyl group in the target molecule will lower the logP significantly. A more complex analog, (4R)-4-amino-2-methyl-8-azaspiro[4.5]decan-2-ol, which contains two hydroxyl/amino groups, has a computed XLogP3 of -0.4.[13] Therefore, a value in the range of 1.1 is a reasonable starting point for experimental verification.

Conclusion

(4R)-8-azaspiro[4.5]decan-4-ol is a compound of significant interest for drug discovery, embodying the desirable three-dimensional characteristics of modern therapeutic candidates. Its molecular weight of 155.24 g/mol places it well within the range for developing small-molecule drugs with favorable ADME properties. While its logP value requires experimental confirmation , computational analysis and comparison with structural analogs suggest a balanced lipophilicity, making it an attractive scaffold for optimization.

A thorough understanding and application of the experimental and computational methodologies detailed in this guide are essential for any research program utilizing this or similar spirocyclic building blocks. Accurate characterization of these core physicochemical properties provides the foundational data upon which successful drug design, synthesis, and development are built.

References

  • Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic.
  • Experimental determination of the logP using the spectrophotometric method.
  • (4R)-4-amino-2-methyl-8-azaspiro[4.5]decan-2-ol - PubChem. Available at: [Link]

  • Molecular weight - MolModa Documentation - Durrant Lab. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Available at: [Link]

  • Understanding Molecular Weight: The Key to Unlocking Biological Mysteries - Oreate AI. Available at: [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. Available at: [Link]

  • Molecular Weight Meaning: The Key to Understanding Molecular Identity and Behavior. Available at: [Link]

  • What is Molecular Weight? - Brookhaven Instruments. Available at: [Link]

  • Theoretical log P values obtained by the use of computational methods. - ResearchGate. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available at: [Link]

  • What is molecular weight and why is it so important? - Bettersize Instruments. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]

  • logP - octanol-water partition coefficient calculation - Molinspiration. Available at: [Link]

  • Spiro(4.5)decan-8-ol | C10H18O | CID 56962207 - PubChem. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]

  • 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem. Available at: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. Available at: [Link]

  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - MDPI. Available at: [Link]

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Foundational

Novel spiro-piperidine scaffolds for library generation

An In-Depth Technical Guide to Novel Spiro-Piperidine Scaffolds for Library Generation Authored by a Senior Application Scientist This guide provides researchers, medicinal chemists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel Spiro-Piperidine Scaffolds for Library Generation

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of novel spiro-piperidine scaffolds. We will delve into the strategic rationale for their use, explore robust synthetic methodologies for core construction, and detail workflows for the generation of diverse chemical libraries, grounding all claims and protocols in authoritative scientific literature.

The Strategic Imperative for Three-Dimensional Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich flat structures. While successful, this chemical space is heavily explored. The contemporary drive is to "escape from flatland" by embracing three-dimensional (3D) scaffolds that offer new avenues for therapeutic intervention.[1] Spirocyclic scaffolds, and spiro-piperidines in particular, are at the forefront of this movement.

The core advantage of a spiro-piperidine lies in its rigid, non-planar geometry. Fusing two rings through a single, shared carbon atom—the spirocenter—creates a rigid structure that projects functional groups in precise vectors into 3D space. This has profound implications for drug design:

  • Enhanced Target Engagement: The 3D trajectory of substituents can lead to more extensive and specific interactions with protein binding pockets, often resulting in higher potency and selectivity compared to flatter analogues.[2]

  • Superior Physicochemical Properties: Molecules rich in sp³-hybridized carbons are correlated with improved physicochemical properties.[2] This often translates to better aqueous solubility, a crucial factor for bioavailability, and can lead to improved metabolic stability by removing common metabolic hotspots.[3][4]

  • Exploration of Novel Chemical and Intellectual Property Space: The unique architecture of spiro-piperidines allows chemists to access previously unexplored regions of chemical space, creating significant opportunities for novel intellectual property (IP).[2] The piperidine motif itself is a highly privileged structure in medicinal chemistry, and its incorporation into a spirocyclic system enhances its utility.[4][5]

Core Synthetic Strategies: Building the Spiro-Piperidine Framework

The generation of a spiro-piperidine library begins with the robust synthesis of a core scaffold. The choice of synthetic route is critical, as it must be efficient, scalable, and amenable to the introduction of diversity elements. Below, we detail two field-proven strategies.

Strategy A: Intramolecular Cyclization via Piperidin-4-one Intermediates

A common and powerful strategy for forming the spirocyclic core is through an intramolecular alkylation or cyclization event.[6] This approach often involves preparing a piperidine ring functionalized with a latent nucleophile and an electrophilic partner, which are then induced to cyclize. The synthesis of a spiro[chromane-2,4'-piperidine]-4(3H)-one core serves as an excellent example of this principle.[7]

Causality Behind Experimental Choices: The choice of a piperidin-4-one intermediate is strategic; the ketone provides a handle for constructing the second ring. The intramolecular nature of the final ring-forming step is entropically favored, often leading to high yields and good control over the spirocyclic structure.

Diagram: Synthesis via Intramolecular Cyclization

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Intramolecular Cyclization A Piperidin-4-one Derivative C Linear Intermediate A->C + B Ortho-hydroxyaryl Precursor B->C Base, Solvent D Spiro[chromane-2,4'-piperidine] Core C->D Acid or Base Catalysis (Ring Formation)

Caption: Workflow for Spiro-Piperidine Synthesis via Intramolecular Cyclization.

Experimental Protocol: Synthesis of a Generic N-Protected Spiro[chromane-2,4'-piperidine]-4(3H)-one Core

  • Step 1: Synthesis of the Ether Intermediate.

    • To a solution of 1-Boc-piperidin-4-one (1.0 eq) and 2-hydroxyacetophenone (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the linear ether intermediate.

  • Step 2: Intramolecular Aldol Cyclization.

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add a solution of sodium hydroxide (2.0 M in water, 3.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the formation of the spirocyclic product.

    • Neutralize the reaction mixture with 1N HCl and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford the desired spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold.

Strategy B: Diversity-Oriented Synthesis (DOS) via the Build/Couple/Pair Approach

For generating libraries with significant skeletal diversity, a Diversity-Oriented Synthesis (DOS) approach is superior.[8] The "Build/Couple/Pair" (B/C/P) algorithm is a powerful DOS strategy for creating stereochemically rich and architecturally diverse scaffolds.[9]

Causality Behind Experimental Choices: The B/C/P strategy is designed for maximum efficiency and diversity. The "Build" phase creates a chiral starting material. The "Couple" phase attaches various functionalities. The "Pair" phase involves an intramolecular reaction that forms the final complex scaffold. This modularity allows for the rapid generation of many distinct products from a small set of starting materials.

Diagram: Build/Couple/Pair (B/C/P) Strategy

G Build Build Create stereochemically defined chiral building block (e.g., bicyclic lactam) Couple Couple Attach diverse functionalities via orthogonal reactions (e.g., enolate alkylation) Build->Couple Phase 1 Pair Pair Intramolecular cyclization to form fused or spirocyclic core Couple->Pair Phase 2 Library Diverse Library Spiro- and Fused Piperidine Scaffolds Pair->Library Phase 3

Caption: Conceptual workflow of the Build/Couple/Pair DOS strategy.

Library Generation: From Core Scaffold to Diverse Collection

Once a core spiro-piperidine scaffold is synthesized, the next phase is diversification to generate a library of analogues for screening. The key is to leverage strategically placed functional groups on the core that can be modified using high-throughput, reliable chemical reactions.

The most common diversification points on a spiro-piperidine scaffold are the piperidine nitrogen and any functionalizable handles on the second ring (e.g., an aryl bromide for cross-coupling).[10][11]

Workflow for Library Diversification:

  • Core Synthesis: Prepare the spiro-piperidine core on a multi-gram scale. If a protecting group (e.g., Boc) is present on the piperidine nitrogen, it must be removed.

  • Primary Diversification (Piperidine Nitrogen): The secondary amine is a versatile handle. It can be functionalized via:

    • Reductive Amination: Reaction with various aldehydes or ketones.

    • N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents).

    • N-Alkylation: Reaction with alkyl halides.

  • Secondary Diversification (Aromatic Ring): If the core contains, for example, an aryl bromide, it can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further diversity.

Diagram: Library Diversification Workflow

G cluster_N Primary Diversification (N-H) cluster_Ar Secondary Diversification (Ar-Br) Core Spiro-Piperidine Core (with N-H and Ar-Br) ReductiveAmination Reductive Amination (R1-CHO) Core->ReductiveAmination Acylation Acylation (R2-COCl) Core->Acylation Suzuki Suzuki Coupling (R3-B(OH)2) ReductiveAmination->Suzuki Buchwald Buchwald-Hartwig (R4-NH2) ReductiveAmination->Buchwald Acylation->Suzuki Acylation->Buchwald Final Diverse Library of Functionalized Scaffolds Suzuki->Final Buchwald->Final

Caption: A parallel synthesis workflow for diversifying a spiro-piperidine core.

Experimental Protocol: Parallel Reductive Amination of a Spiro-Piperidine Core

  • Materials: 96-well reaction block, spiro-piperidine core (deprotected, 1.0 eq), library of diverse aldehydes (1.2 eq), sodium triacetoxyborohydride (1.5 eq), dichloroethane (DCE) as solvent.

  • Procedure:

    • To each well of the 96-well block, add a solution of the spiro-piperidine core in DCE.

    • Add a unique aldehyde to each corresponding well from a stock solution plate.

    • Add sodium triacetoxyborohydride to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract the wells with ethyl acetate.

    • The organic layers containing the final products can be collected, concentrated, and purified using mass-directed automated preparative HPLC.

Data Presentation: Representative Library Data

The output of a library synthesis campaign is typically a collection of compounds with associated analytical and biological data.

Compound IDR¹ Group (from Aldehyde)R³ Group (from Boronic Acid)MW ( g/mol )cLogP (calc.)Target IC₅₀ (nM)
SP-001Cyclopropyl4-Fluorophenyl382.453.1150
SP-0022-Thienyl4-Fluorophenyl422.513.875
SP-003CyclopropylPyridin-3-yl365.442.5210
SP-0042-ThienylPyridin-3-yl405.503.298

Applications and Case Studies

The utility of spiro-piperidine scaffolds is validated by their successful application in numerous drug discovery programs. They have been developed as potent and selective antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R)[12], inhibitors of the histone methyltransferase ASH1L[13], and have shown promise as novel antileishmanial agents.[14]

A compelling example of strategic scaffold modification is the use of spiro-piperidines as bioisosteric replacements. In the development of mGlu2 receptor PAMs, a spiro-oxindole piperidine core was identified.[15] While potent, it had metabolic liabilities. A scaffold hopping exercise identified a 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisostere that retained comparable activity but demonstrated significantly improved metabolic stability, showcasing the power of scaffold innovation.[15]

Conclusion

Novel spiro-piperidine scaffolds represent a validated and highly valuable class of building blocks for modern drug discovery. Their inherent three-dimensionality provides a direct route to improving potency, selectivity, and physicochemical properties. By leveraging robust synthetic strategies, such as intramolecular cyclizations and diversity-oriented synthesis, and applying systematic diversification workflows, researchers can efficiently generate high-quality libraries of 3D-rich molecules. These libraries are poised to explore new chemical space and yield the next generation of therapeutic agents.

References

  • Title: Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Diversity-Oriented Synthesis Source: SpringerLink URL: [Link]

Sources

Exploratory

Section 1: Executive Summary &amp; Anticipated Hazard Profile

An In-depth Technical Guide to the Chemical Safety of (4R)-8-azaspiro[4.5]decan-4-ol This technical guide provides a comprehensive safety profile for (4R)-8-azaspiro[4.5]decan-4-ol, a chiral spirocyclic compound of incre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Safety of (4R)-8-azaspiro[4.5]decan-4-ol

This technical guide provides a comprehensive safety profile for (4R)-8-azaspiro[4.5]decan-4-ol, a chiral spirocyclic compound of increasing interest in pharmaceutical research and development. As a key building block, its handling requires a nuanced understanding of its potential hazards. While a dedicated Material Safety Data Sheet (MSDS) for this specific stereoisomer is not widely available, a robust safety assessment can be constructed by analyzing data from structurally analogous azaspiro[4.5]decane derivatives.

Based on this analog-based approach, (4R)-8-azaspiro[4.5]decan-4-ol is anticipated to be a hazardous chemical, primarily classified as a skin and eye irritant, with potential for respiratory tract irritation.[1][2][3] The core azaspiro[4.5]decane scaffold is frequently associated with GHS07 (Exclamation Mark) warnings across multiple derivatives. Therefore, all handling, storage, and disposal protocols must be predicated on the assumption of these hazards. This guide outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures to ensure the safe utilization of this compound in a research setting.

Section 2: Compound Identification and Physicochemical Properties

(4R)-8-azaspiro[4.5]decan-4-ol is a specific stereoisomer of an alcohol derivative of 8-azaspiro[4.5]decane. The spirocyclic system, which consists of a piperidine ring fused with a cyclopentane ring through a shared carbon, is a common motif in medicinal chemistry.[4] The presence of the hydroxyl (-OH) group and the defined stereocenter at the 4-position are critical for its intended biological activity and synthetic utility, often as an intermediate for enzyme inhibitors.[5]

Table 1: Physicochemical Properties of 8-Azaspiro[4.5]decane Analogs and Predictions for (4R)-8-azaspiro[4.5]decan-4-ol

PropertyValue (Analog Compound)Predicted Value/Note for (4R)-8-azaspiro[4.5]decan-4-olSource
Molecular Formula C₉H₁₇N (8-Azaspiro[4.5]decane)C₉H₁₇NO[6]
Molecular Weight 139.24 g/mol (8-Azaspiro[4.5]decane)~155.24 g/mol [6]
Appearance Beige Powder Solid (1,4-dioxaspiro[4.5]decan-8-one)Predicted to be a solid (white to off-white)[1]
Storage Temperature Room temperature, inert atmosphereStore at room temperature, under inert gas (e.g., Argon)
Solubility Not specifiedExpected to be soluble in polar organic solvents.N/A
InChIKey (Base) AXMNGEUJXLXFRY-UHFFFAOYSA-NN/A[6]

Section 3: Hazard Identification and GHS Classification

A thorough hazard identification process is paramount. Lacking a specific MSDS, we extrapolate from closely related structures for which safety data is available. The consistent classification of various azaspiro[4.5]decane derivatives as irritants provides a strong basis for our predicted classification.

Hazard_Identification_Workflow cluster_0 Data Input & Analysis cluster_1 Hazard Prediction cluster_2 Actionable Protocol A Structural Analysis - Azaspiro[4.5]decane core - Secondary amine - Secondary alcohol (-OH) B Analog Compound MSDS Review - 8-Azaspiro[4.5]decane HCl - 1,4-Dioxa-8-azaspiro[4.5]decane - Other derivatives A->B informs C Predicted GHS Classification (GHS07) B->C leads to D Anticipated Hazard Statements - H315: Skin Irritation - H319: Eye Irritation - H335: Respiratory Irritation C->D defines E Development of Safe Handling Protocols (SOPs) D->E necessitates

Caption: Logical workflow for deriving safety protocols for (4R)-8-azaspiro[4.5]decan-4-ol.

Table 2: Predicted GHS Classification and Precautionary Statements

CategoryCodeDescriptionSource (from Analogs)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[1][3]
Hazard Statements H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Statements P264Wash face, hands and any exposed skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[8]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The primary causality for these measures is the compound's predicted irritant nature.

  • Engineering Controls : Always handle (4R)-8-azaspiro[4.5]decan-4-ol within a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of dust or aerosols. The ventilation system should be appropriate for handling fine chemical powders.[2]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Designate specific areas for storage and handling to prevent cross-contamination.

  • Personal Protective Equipment (PPE) : The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

PPE_Protocol Start Handling Protocol Initiation FumeHood Work inside a certified Chemical Fume Hood Start->FumeHood PPE_Selection Don Appropriate PPE FumeHood->PPE_Selection Eye Eye Protection: Safety glasses with side shields or chemical goggles (EN166 standard). PPE_Selection->Eye Eyes Skin Skin Protection: - Nitrile gloves (inspect before use) - Lab coat (long-sleeved) PPE_Selection->Skin Skin Resp Respiratory Protection: Generally not required if used in a fume hood. Use NIOSH-approved respirator for large spills or poor ventilation. PPE_Selection->Resp Respiratory End Proceed with Experiment Eye->End Skin->End Resp->End

Caption: Standard Personal Protective Equipment (PPE) workflow for handling the compound.

Protocol: Donning and Doffing PPE
  • Inspection : Before use, visually inspect all PPE, especially gloves, for any signs of degradation or puncture.

  • Donning Sequence :

    • Put on the lab coat, ensuring full coverage.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing Sequence (to prevent contamination) :

    • Remove gloves using a proper technique (without touching the outer surface with bare skin).

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[2]

Section 5: First Aid Measures

In the event of an exposure, immediate and appropriate action is critical. The following measures are compiled from the safety sheets of analogous compounds.[1][2][9]

Table 3: Emergency First Aid Procedures

Exposure RouteActionCausality/Rationale
Eye Contact Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.To physically remove the irritant and minimize damage to the cornea and other sensitive eye tissues.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.To remove the irritant from the skin surface and prevent further absorption or prolonged irritation.
Inhalation Move the person into fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Call a POISON CENTER or doctor if you feel unwell.To remove the individual from the contaminated atmosphere and provide oxygen.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Rinsing dilutes the substance in the mouth.

Section 6: Handling, Storage, and Incompatibility

Safe Handling Protocol:

  • Conduct a pre-work risk assessment.

  • Ensure all necessary PPE and emergency equipment (spill kit, eyewash station) are accessible.

  • Weigh and handle the solid compound in a fume hood to avoid dust formation.[2]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Some analogs specify storing the contents under an inert atmosphere like argon, which is a best practice to prevent degradation.[1]

  • Store away from incompatible materials.

Known Incompatibilities:

  • Strong oxidizing agents : Can cause exothermic reactions.

  • Strong acids and bases : Can neutralize or degrade the compound.

  • Strong reducing agents .[1]

Section 7: Accidental Release and Disposal Measures

Spill Containment Protocol:

  • Evacuate : Evacuate personnel from the immediate spill area. Ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition if the compound is dissolved in a flammable solvent.

  • Contain : Wearing full PPE, pick up and arrange disposal without creating dust.[2] Use a method like gently sweeping up the solid and placing it into a suitable, closed container for disposal.[2][9]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill according to your institution's EHS guidelines.

Waste Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated packaging should be treated as unused product.[2]

  • Do not let the product enter drains or waterways.[2][9]

Section 8: Conclusion & Professional Judgment

(4R)-8-azaspiro[4.5]decan-4-ol is a valuable research chemical whose safe handling is predicated on a conservative assessment of its hazards. By treating it as a compound that causes skin, eye, and respiratory irritation, researchers can implement robust safety protocols. The guidance provided in this document, derived from the analysis of its structural analogs, serves as a foundation for establishing laboratory-specific Standard Operating Procedures (SOPs).

Disclaimer: This guide is intended for informational purposes for trained professionals and is based on data from structurally related compounds. It is not a substitute for a formal, institution-specific risk assessment. Users must consult their local Environmental Health & Safety (EHS) office and conduct a thorough risk assessment before commencing any work with this chemical.

Section 9: References

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[3][9]-decylamine. Google Patents.

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]

  • 8-Azaspiro(4.5)decane. PubChem. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging (4R)-8-azaspiro[4.5]decan-4-ol as a Rigid Linker for Advanced PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Linker in PROTAC Efficacy Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modali...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] While the selection of the POI and E3 ligands dictates the binding events, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[3]

Historically, PROTAC design has heavily relied on flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[2][4] However, the field is increasingly recognizing the limitations of these linkers, such as high conformational entropy and potential for unfavorable pharmacokinetic profiles.[1][5] This has spurred the exploration of more sophisticated linker architectures, with a significant focus on rigid and semi-rigid scaffolds that can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing efficacy and drug-like properties.[6][7]

This guide provides a comprehensive overview of the rationale and methodologies for incorporating a novel, rigid spirocyclic scaffold, (4R)-8-azaspiro[4.5]decan-4-ol , into next-generation PROTACs. We will detail the strategic advantages of this linker class, provide robust synthetic protocols, and outline key in vitro assays for the evaluation of the resulting degraders.

The Strategic Advantage of Rigid Spirocyclic Linkers

The incorporation of rigid structural elements, such as spirocycles, into PROTAC linkers offers several compelling advantages over traditional flexible chains.[7]

  • Enhanced Ternary Complex Stability: Rigid linkers reduce the conformational flexibility of the PROTAC molecule.[6] This minimizes the entropic penalty upon binding and can lead to a more stable and productive ternary complex, a cornerstone of efficient protein degradation.[5] By constraining the possible orientations of the POI and E3 ligase, a rigid linker can facilitate optimal protein-protein interactions, leading to positive cooperativity.[3]

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of spirocyclic motifs can significantly improve a PROTAC's drug-like properties. These structures can enhance molecular three-dimensionality, reduce the number of rotatable bonds, and decrease the topological polar surface area (TPSA), all of which can contribute to improved cell permeability and metabolic stability.[7]

  • Increased Selectivity: By locking the PROTAC into a more defined conformation, rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes that might lead to unwanted protein degradation.[1]

The (4R)-8-azaspiro[4.5]decan-4-ol scaffold is an exemplary representation of this class of linkers. Its key features include:

  • A spirocyclic core that imparts significant conformational rigidity.

  • A secondary amine (the 8-aza position) and a hydroxyl group, which serve as versatile synthetic handles for orthogonal conjugation to the POI and E3 ligase ligands.

  • Defined stereochemistry at the 4-position, which can be crucial for establishing precise vectoral geometry in the ternary complex.

cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC ((4R)-8-azaspiro[4.5]decan-4-ol linker) POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC Recruits E3->Ternary Ubi Ubiquitination Ternary->Ubi Proximity-induced Proteasome 26S Proteasome Ubi->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Strategy for Incorporating (4R)-8-azaspiro[4.5]decan-4-ol

The synthesis of a PROTAC utilizing the (4R)-8-azaspiro[4.5]decan-4-ol linker requires a carefully planned, multi-step approach involving orthogonal protecting group strategies and efficient coupling reactions. The secondary amine and the hydroxyl group on the linker are the key points for conjugation.

Orthogonal Protection Strategy

To achieve selective functionalization, the secondary amine and hydroxyl group of the linker must be orthogonally protected. A common and effective strategy is:

  • Amine Protection: The secondary amine can be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid).[8]

  • Alcohol Protection: The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is stable to the basic and nucleophilic conditions often used in amide couplings but can be selectively cleaved with a fluoride source (e.g., tetra-n-butylammonium fluoride, TBAF).[9]

cluster_1 Synthetic Workflow for PROTAC Assembly Start (4R)-8-azaspiro[4.5]decan-4-ol Protect Orthogonal Protection (Boc for Amine, TBDMS for Alcohol) Start->Protect Step1 Step 1: Couple E3 Ligand (Amide bond formation) Protect->Step1 Deprotect1 Deprotection of TBDMS Step1->Deprotect1 Step2 Step 2: Couple POI Ligand (e.g., Etherification or Click Chemistry) Deprotect1->Step2 Deprotect2 Final Deprotection of Boc Step2->Deprotect2 Final Final PROTAC Deprotect2->Final

Caption: General synthetic workflow for PROTAC assembly.

Protocol: PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a two-step conjugation process. First, an E3 ligase ligand with a carboxylic acid handle is coupled to the deprotected amine of the linker. Second, a POI ligand functionalized with an azide is attached to the deprotected alcohol via a "clickable" handle.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

This step assumes the starting material is the Boc-protected linker.

  • Reagent Preparation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected (4R)-8-azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Boc Deprotection: Add 4M HCl in dioxane (4.0 eq) and stir at room temperature for 1-2 hours. Monitor by LC-MS. Upon completion, neutralize with a base like N,N-diisopropylethylamine (DIPEA) or concentrate and use the HCl salt directly in the next step.

  • Coupling Reaction:

    • In a separate flask, dissolve the E3 ligase ligand-carboxylic acid (e.g., a pomalidomide derivative, 1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[10][11] Stir for 5 minutes to pre-activate the carboxylic acid.

    • Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker intermediate.

Step 2: "Click" Conjugation of the POI Ligand

This step involves first functionalizing the alcohol of the intermediate from Step 1 and then performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][13]

  • Functionalization of the Alcohol:

    • Dissolve the E3 ligand-linker intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (3.0 eq) followed by propargyl bromide (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to yield the alkyne-functionalized intermediate.

  • CuAAC "Click" Reaction:

    • In a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF), dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq).

    • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).[14]

    • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Final Purification:

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm identity and purity (>95%).

Protocols for In Vitro Evaluation

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Protocol 1: Target Protein Degradation by Western Blot

Western blotting is the gold standard for directly measuring the reduction in target protein levels.[15][16]

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95 °C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: Ternary Complex Formation using NanoBRET™ Assay

The NanoBRET™ assay allows for the real-time, live-cell detection of the PROTAC-induced ternary complex.[18][19][20]

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

    • Plate the transfected cells in 96-well assay plates and incubate for 24 hours.

  • Assay Setup:

    • Prepare the HaloTag® NanoBRET® 618 Ligand according to the manufacturer's instructions.

    • Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium.

  • Treatment and Measurement:

    • Add the HaloTag® ligand to the cells and incubate for at least 2 hours.

    • Add the PROTAC dilutions to the wells.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ for ternary complex formation.

Protocol 3: In Vitro DMPK Assessment

Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is crucial for PROTAC development.[21][22][23]

A. Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (human or mouse), NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37 °C.

    • Initiate the reaction by adding the PROTAC (final concentration typically 1 µM).

  • Time Points and Quenching:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Calculation:

    • Plot the natural log of the percentage of PROTAC remaining versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

B. Cell Permeability using Caco-2 Assay

The Caco-2 assay is a standard method to predict intestinal absorption of orally administered drugs.[24][25][26][27][28]

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the PROTAC solution (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both A and B compartments at the end of the incubation.

  • Efflux Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction by adding the PROTAC to the B side and sampling from the A side. This helps to determine if the compound is a substrate for efflux transporters.

  • Quantification and Analysis:

    • Quantify the PROTAC concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions.

    • Calculate the efflux ratio (ER = Pₐₚₚ (B-A) / Pₐₚₚ (A-B)). An ER > 2 suggests active efflux.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Biological Activity of a PROTAC with a Spirocyclic Linker

Parameter Value Description
DC₅₀ (nM) 15 Concentration for 50% maximal degradation of the POI.
Dₘₐₓ (%) >95 Maximum percentage of POI degradation observed.

| Ternary Complex EC₅₀ (nM) | 50 | Concentration for 50% maximal ternary complex formation in the NanoBRET™ assay. |

Table 2: Representative In Vitro DMPK Profile

Assay Parameter Result Classification
Metabolic Stability t₁/₂ (human liver microsomes) 65 min Moderate Stability
Caco-2 Permeability Pₐₚₚ (A-B) (10⁻⁶ cm/s) 5.2 Moderate Permeability

| Caco-2 Efflux | Efflux Ratio | 1.5 | Not a significant efflux substrate |

cluster_2 In Vitro Evaluation Workflow Start Synthesized PROTAC Degradation Protein Degradation Assay (Western Blot) Start->Degradation Ternary Ternary Complex Assay (NanoBRET™) Start->Ternary DMPK In Vitro DMPK Assays Start->DMPK Results Analyze Data (DC₅₀, Dₘₐₓ, EC₅₀, t₁/₂, Pₐₚₚ) Degradation->Results Ternary->Results Metabolism Metabolic Stability (Microsomes) DMPK->Metabolism Permeability Permeability (Caco-2) DMPK->Permeability Metabolism->Results Permeability->Results Decision Lead Optimization Decision Results->Decision

Caption: Workflow for the in vitro evaluation of novel PROTACs.

References

  • Zhang, X., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Chen, X., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. Retrieved from [Link]

  • Shoda, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. Retrieved from [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wölke, A. L., et al. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. Drug Discovery Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Słabik, T., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on available structures. Retrieved from [Link]

Sources

Application

Application and Protocol for the N-Protection of 8-Azaspiro[4.5]decan-4-ol

Introduction: The Strategic Importance of 8-Azaspiro[4.5]decane Scaffolds and the Imperative of N-Protection The 8-azaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 8-Azaspiro[4.5]decane Scaffolds and the Imperative of N-Protection

The 8-azaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties for a variety of biological targets.[1][2] Derivatives of this spirocyclic system have shown promise as modulators of sigma-1 receptors, which are implicated in a range of neurological disorders, and as kinase inhibitors.[1][2]

The secondary amine within the 8-azaspiro[4.5]decane core is a key handle for synthetic elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). However, the nucleophilicity and basicity of this secondary amine necessitate a robust protection strategy during multi-step syntheses to prevent unwanted side reactions. This application note provides a comprehensive guide to the N-protection of 8-azaspiro[4.5]decan-4-ol, a versatile intermediate in the synthesis of novel therapeutics. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols, and offer insights into the practical aspects of these transformations.

Choosing the Right Guardian: A Comparative Overview of Common N-Protecting Groups

The selection of an appropriate protecting group is a critical decision in any synthetic campaign. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. For the N-protection of 8-azaspiro[4.5]decan-4-ol, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Workhorse: Tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used amine protecting group in non-peptide chemistry due to its broad stability and facile, acid-labile deprotection.[3][4]

  • Mechanism of Protection: The lone pair of electrons on the nitrogen of the secondary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, driving the reaction to completion.[4] A base is often used to enhance the nucleophilicity of the amine.[4]

  • Stability: The Boc group is stable to a wide array of reaction conditions, including catalytic hydrogenation, and is resistant to basic and nucleophilic reagents.[5]

  • Deprotection: Removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[3][4]

The Classic: Benzyloxycarbonyl (Cbz or Z) Group

Introduced in the 1930s for peptide synthesis, the Cbz group remains a valuable tool in organic synthesis.[6][7]

  • Mechanism of Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The base neutralizes the HCl generated during the reaction.[6][7]

  • Stability: Cbz-protected amines are stable to a wide range of basic and mildly acidic conditions.[7]

  • Deprotection: A key advantage of the Cbz group is its unique cleavage via catalytic hydrogenolysis (e.g., H₂, Pd/C), which produces toluene and carbon dioxide as byproducts.[6][8] This makes it orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[7] It can also be removed under strong acidic conditions.[8][9]

The Base-Labile Option: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is predominantly used in solid-phase peptide synthesis but also finds application in solution-phase chemistry. Its defining feature is its lability to basic conditions.

  • Mechanism of Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl.[10]

  • Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to the Boc group.[10]

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a mild base, such as piperidine in DMF.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-protection of the 8-azaspiro[4.5]decan-4-ol core. As a representative and highly practical example, we first describe the N-Boc protection of the corresponding ketone, 8-azaspiro[4.5]decan-4-one, followed by its reduction to the target alcohol. This two-step approach is often synthetically advantageous.

Protocol 1: N-Boc Protection of 8-Azaspiro[4.5]decan-4-one

This protocol is adapted from standard procedures for the N-Boc protection of secondary amines and related spirocyclic systems.[3][5]

Materials:

  • 8-Azaspiro[4.5]decan-4-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Free-Basing the Amine:

    • To a solution of 8-azaspiro[4.5]decan-4-one hydrochloride (1.0 equiv) in a suitable solvent such as DCM, add saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.

  • N-Boc Protection:

    • Dissolve the free 8-azaspiro[4.5]decan-4-one (1.0 equiv) in DCM or THF.

    • Add triethylamine (1.2-1.5 equiv).

    • To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate, can be purified by column chromatography on silica gel if necessary (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction to N-Boc-8-azaspiro[4.5]decan-4-ol

This protocol describes the reduction of the N-Boc protected ketone to the target alcohol, adapted from a similar procedure for a 1-oxa analogue.

Materials:

  • tert-Butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction:

    • Dissolve tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.0 equiv) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-8-azaspiro[4.5]decan-4-ol.

    • The product can be purified by column chromatography if necessary.

Protocol 3: General Procedure for N-Cbz Protection

This protocol provides a general method for the N-Cbz protection of 8-azaspiro[4.5]decan-4-ol, based on established Schotten-Baumann conditions.[6][7]

Materials:

  • 8-Azaspiro[4.5]decan-4-ol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate

Procedure:

  • Dissolution and Cooling: Dissolve the 8-azaspiro[4.5]decan-4-ol in a 2:1 mixture of THF and water. Add sodium bicarbonate to the solution. Cool the mixture to 0 °C in an ice bath.[7]

  • Reagent Addition: Slowly add benzyl chloroformate to the stirring solution at 0 °C.[6]

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature over several hours to overnight. Monitor the reaction progress by TLC.[6]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary and Comparison

The choice of protecting group will depend on the planned subsequent synthetic steps. The following table summarizes typical reaction conditions for the N-protection of secondary amines like the one in 8-azaspiro[4.5]decan-4-ol.

Protecting GroupReagent(s)BaseSolvent(s)TemperatureTypical YieldDeprotection ConditionsOrthogonality
Boc (Boc)₂OTEA, DIPEA, NaOHDCM, THF, H₂O/Dioxane0 °C to RTHighAcidic (TFA, HCl)[3][4]Stable to base and hydrogenolysis
Cbz Cbz-ClNaHCO₃, Na₂CO₃THF/H₂O, Dioxane/H₂O0 °C to RTHighH₂/Pd/C, HBr/HOAc[6][7]Stable to mild acid and base
Fmoc Fmoc-OSu, Fmoc-ClNaHCO₃, PyridineDioxane/H₂O, DCMRTHighBase (Piperidine)[10]Stable to acid and hydrogenolysis

Visualizing the Workflow

N-Boc Protection and Subsequent Reduction

Boc_Protection_Reduction cluster_0 N-Boc Protection cluster_1 Reduction Start 8-Azaspiro[4.5]decan-4-one Reagents1 (Boc)₂O, TEA DCM Start->Reagents1 Step 1 Reaction1 Stir at RT 2-16h Reagents1->Reaction1 Product1 N-Boc-8-azaspiro[4.5]decan-4-one Reaction1->Product1 Reagents2 NaBH₄ MeOH, 0°C to RT Product1->Reagents2 Step 2 Reaction2 Stir at RT 2-4h Reagents2->Reaction2 FinalProduct N-Boc-8-azaspiro[4.5]decan-4-ol Reaction2->FinalProduct

Caption: Workflow for N-Boc protection and reduction.

Protecting Group Strategy Selection

PG_Selection cluster_conditions Planned Subsequent Reactions cluster_choice Protecting Group Choice Start Protect 8-Azaspiro[4.5]decan-4-ol Acidic Acidic Conditions Start->Acidic If using... Basic Basic/Nucleophilic Conditions Start->Basic If using... Reductive Reductive Conditions (e.g., Hydrogenation) Start->Reductive If using... Cbz Use Cbz Group Acidic->Cbz Choose Fmoc Use Fmoc Group Acidic->Fmoc Choose Boc Use Boc Group Basic->Boc Choose Basic->Cbz Choose Reductive->Boc Choose Reductive->Fmoc Choose

Caption: Logic for choosing an N-protecting group.

Conclusion

The successful synthesis of complex molecules based on the 8-azaspiro[4.5]decane scaffold is critically dependent on a well-defined N-protection strategy. This guide has provided a detailed overview of the most common and effective protecting groups—Boc, Cbz, and Fmoc—offering insights into their mechanisms, stability, and orthogonality. The detailed protocols for the N-Boc protection of the 8-azaspiro[4.5]decan-4-ol core, via its ketone precursor, furnish researchers, scientists, and drug development professionals with a robust and practical starting point for their synthetic endeavors. By understanding the principles and methodologies outlined herein, chemists can confidently navigate the challenges of multi-step synthesis and unlock the full potential of this valuable spirocyclic scaffold.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • RSC Publishing. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]

  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • PubChem. 8-(tert-butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid. [Link]

  • PubChem. 8-Azaspiro(4.5)decane. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. CN107298685A - A kind of synthetic method of the carboxylic acid of 8 (tertbutyloxycarbonyl) 1 oxa- 8 azaspiro [4.5] decane 2.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

Method

Application Note: Preparation of Spirocyclic Peptidomimetics Using (4R)-Hydroxy-L-Proline

Introduction & Strategic Rationale Spirocyclic peptidomimetics represent a privileged class of conformationally constrained scaffolds in modern drug development. By locking the ϕ and ψ dihedral angles of the peptide back...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Spirocyclic peptidomimetics represent a privileged class of conformationally constrained scaffolds in modern drug development. By locking the ϕ and ψ dihedral angles of the peptide backbone, these rigid architectures enhance metabolic stability, improve cell permeability, and pre-organize ligands for optimal receptor binding (e.g., stabilizing β -turns or Polyproline Type II helices)[1].

(4R)-Hydroxy-L-proline (often referred to structurally as a (4R)-4-ol pyrrolidine derivative) serves as an ideal, enantiopure chiral pool starting material. Traditionally obtained via the acidic hydrolysis of collagen, it is now efficiently produced via fermentative metabolic engineering[2]. The C4-hydroxyl group provides a versatile synthetic handle that can be oxidized to a ketone for subsequent spirocyclization, while the inherent stereocenter at C2 dictates the diastereoselectivity of downstream cycloadditions or metathesis reactions[3][4].

Mechanistic Insights & Causality (E-E-A-T)

The transformation of (4R)-hydroxy-L-proline into a spirocyclic scaffold requires precise control over stereochemistry and steric hindrance.

  • Oxidation Strategy : The first major step is the oxidation of the (4R)-4-ol to a 4-oxoproline intermediate. Historically, Jones reagent was used; however, the strongly acidic conditions lead to epimerization at the sensitive C2 stereocenter. Modern protocols employ TEMPO with bis(acetoxy)iodobenzene (BAIB), which provides mild, biphasic conditions that preserve the enantiomeric purity of the scaffold[3].

  • Overcoming Steric Congestion in RCM : When utilizing Ring-Closing Metathesis (RCM) to form spiro-diproline mimetics, the formation of a spiro-center creates significant steric congestion. First-generation catalysts (e.g., Grubbs I) often fail due to the high energy barrier of the ruthenacyclobutane intermediate. Grubbs II, possessing a highly electron-donating N-heterocyclic carbene (NHC) ligand, is required to efficiently drive the cyclization[1].

  • Stereocontrol in Staudinger Cycloadditions : For the synthesis of spiro- β -lactams, the 4-oxoproline is converted to an unsymmetrical bicyclic ketene. The rigid bicyclic framework dictates the facial attack of the incoming imine. Torquoelectronic effects during the conrotatory ring closure ensure high diastereoselectivity, heavily favoring the cis-spiro- β -lactam, particularly when aromatic imines are employed[4].

Synthetic Workflows & Visualization

G A (4R)-Hydroxy-L-proline (Chiral Pool Starting Material) B Protection & Oxidation (TEMPO/BAIB) A->B C 4-Oxoproline Intermediate B->C D Pathway A: Olefination & Alkylation (Wittig + Allylation) C->D E Pathway B: Ketene Formation (Acyl Chloride + Base) C->E F Ring-Closing Metathesis (Grubbs II Catalyst) D->F G Staudinger Cycloaddition (Imine Addition) E->G H Spiro-Diproline Mimetics (PPII Helix Stabilizers) F->H I Spiro-β-Lactams (Constrained Turn Mimetics) G->I

Synthetic pathways for preparing spirocyclic peptidomimetics from (4R)-hydroxy-L-proline.

Experimental Protocols

Protocol 1: Epimerization-Free Oxidation to 4-Oxoproline

Objective: Convert N-Boc-(4R)-hydroxy-L-proline benzyl ester to the corresponding 4-ketone without degrading the C2 stereocenter.

  • Setup : Dissolve N-Boc-(4R)-hydroxy-L-proline benzyl ester (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).

  • Catalyst Addition : Add TEMPO (0.1 eq) to the organic layer. Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidant Addition : Portion-wise, add bis(acetoxy)iodobenzene (BAIB) (1.1 eq) over 30 minutes to maintain a controlled internal temperature.

  • Reaction : Stir vigorously at room temperature for 4–6 hours. The biphasic system prevents over-oxidation and buffers the local pH, preventing C2 epimerization[3].

  • Workup : Quench with saturated aqueous Na2​S2​O3​ . Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation (QC) :

    • 1 H NMR : Confirm the complete disappearance of the (4R)-CH-OH multiplet at δ ~4.4 ppm.

    • 13 C NMR : Verify the appearance of the characteristic ketone carbonyl carbon at δ ~208 ppm.

Protocol 2: Synthesis of Spiro-Diproline Mimetics via RCM

Objective: Construct a rigid spirocyclic diproline core (e.g., ProM-2) using Ring-Closing Metathesis.

  • Pre-assembly : Subject the 4-oxoproline intermediate to Wittig olefination to install an exocyclic double bond at C4. Alkylate the pyrrolidine nitrogen (after Boc deprotection) with an allyl-containing amino acid building block to form the diene precursor[1].

  • Degassing : Dissolve the diene precursor (0.05 M) in anhydrous, degassed DCM. Causality: High dilution prevents intermolecular cross-metathesis, favoring intramolecular spirocyclization.

  • Catalysis : Add Grubbs II catalyst (5–10 mol%). Causality: Grubbs I lacks the necessary catalytic turnover for sterically hindered spiro-centers; the NHC ligand of Grubbs II is mandatory here[1].

  • Reflux : Heat the mixture to reflux (40 °C) under an argon atmosphere for 12–18 hours.

  • Purification : Quench with ethyl vinyl ether. Remove the ruthenium by passing the mixture through a short pad of silica gel using a DCM/MeOH eluent.

  • Self-Validation (QC) :

    • Mass Spectrometry (ESI-MS) : Observe a mass shift of -28 Da (loss of ethylene gas).

    • 1 H NMR : Confirm the disappearance of the terminal olefinic protons ( δ 4.9–5.2 ppm) and the appearance of internal cyclic alkene protons.

Protocol 3: Diastereoselective Staudinger Reaction for Spiro- β -Lactams

Objective: Synthesize highly constrained spiro- β -lactams via a bicyclic ketene intermediate.

  • Ketene Generation : Dissolve the proline-derived acid chloride (prepared from the 4-oxoproline scaffold) in anhydrous toluene at 0 °C. Add triethylamine (Et 3​ N) (1.5 eq) dropwise to generate the unsymmetrical bicyclic ketene in situ[4].

  • Cycloaddition : Slowly add the desired aromatic imine (1.2 eq) dissolved in toluene.

  • Thermal Control : Warm the reaction to 20 °C and stir for 12 hours. Causality: Maintaining the temperature below 60 °C is critical to maximize the diastereomeric ratio (dr) in favor of the cis-isomer[4].

  • Isolation : Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Purify via flash column chromatography.

  • Self-Validation (QC) :

    • IR Spectroscopy : Confirm the presence of the highly strained β -lactam carbonyl stretch at ~1750 cm −1 .

    • 2D NOESY NMR : Verify the cis stereochemistry by observing a strong Nuclear Overhauser Effect (NOE) signal between the 1-H of the bicyclic compound and the 4-H of the newly formed azetidine ring[4].

Quantitative Data Presentation

Table 1: Comparison of Spirocyclization Methodologies from 4-Oxoproline

MethodologyKey ReagentsIntermediateStereoselectivity (dr)Typical YieldPrimary Application
Ring-Closing Metathesis Grubbs II (5-10 mol%), DCM, RefluxDiene-functionalized proline>95:5 (Substrate controlled)75–85%PPII Helix Mimetics[1]
Staudinger Cycloaddition Acyl chloride, Et 3​ N, Imine, 0–20 °CUnsymmetrical Bicyclic KeteneUp to 90:10 (cis favored)60–80% β -Turn Mimetics[4]
TEMPO/BAIB Oxidation TEMPO (0.1 eq), BAIB (1.1 eq), DCM/H 2​ O4-OxoprolineComplete retention at C2>90%Universal Scaffold Precursor[3]

Sources

Application

Application Notes and Protocols for Conjugation Strategies of (4R)-8-azaspiro[4.5]decan-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold (4R)-8-azaspiro[4.5]decan-4-ol is a chiral spirocyclic scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold

(4R)-8-azaspiro[4.5]decan-4-ol is a chiral spirocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid three-dimensional structure, incorporating both a secondary alcohol and a tertiary amine, provides a unique platform for the spatial presentation of pharmacophoric elements. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct functional groups, the hydroxyl and the tertiary amine, offers multiple avenues for conjugation to other molecules, such as proteins, peptides, linkers for antibody-drug conjugates (ADCs), or other small-molecule drugs.

This comprehensive guide provides detailed application notes and protocols for the strategic conjugation of (4R)-8-azaspiro[4.5]decan-4-ol. We will delve into the key chemical transformations that enable the covalent attachment of this valuable building block, with a focus on practical, field-proven methodologies. The causality behind experimental choices, potential challenges, and strategies for overcoming them will be thoroughly discussed to ensure the successful implementation of these protocols in your research.

Chemical and Structural Landscape of (4R)-8-azaspiro[4.5]decan-4-ol

Before exploring conjugation strategies, it is crucial to understand the chemical environment of the reactive sites within (4R)-8-azaspiro[4.5]decan-4-ol.

  • Secondary Alcohol (-OH): The hydroxyl group at the C4 position is a secondary alcohol. Its reactivity is influenced by the steric hindrance imposed by the spirocyclic framework. Direct S(_N)2 reactions at this center can be challenging.

  • Tertiary Amine (-N): The nitrogen atom at the C8 position is a tertiary amine. It is basic and nucleophilic, which can lead to side reactions or interference with reagents intended to react with the hydroxyl group. The pKa of the conjugate acid of similar piperidine structures is typically in the range of 9-11.

  • Stereochemistry: The (4R) configuration imparts chirality to the molecule. Conjugation strategies must be chosen carefully to either retain or, if desired, invert this stereocenter.

Strategic Approaches to Conjugation

Two primary strategies for conjugating (4R)-8-azaspiro[4.5]decan-4-ol will be detailed:

  • Direct Functionalization of the Secondary Alcohol: This approach focuses on activating the hydroxyl group to form an ester or ether linkage.

  • Indirect Conjugation via Oxidation and Reductive Amination: This two-step strategy involves the oxidation of the secondary alcohol to a ketone, followed by the formation of a new carbon-nitrogen bond via reductive amination.

The choice between these strategies will depend on the desired linker chemistry, the nature of the conjugation partner, and the required stability of the resulting conjugate.

Strategy 1: Direct Functionalization of the Secondary Alcohol

This strategy leverages the hydroxyl group as a direct handle for conjugation. The primary challenges are overcoming the steric hindrance of the secondary alcohol and managing the reactivity of the tertiary amine.

A. Esterification via the Mitsunobu Reaction: A Reliable Method for Hindered Alcohols

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly those that are sterically hindered.[1][2] It proceeds with inversion of stereochemistry at the alcohol carbon, which is a critical consideration for the (4R) stereocenter of our target molecule.[1] The reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid.[3]

Causality of Experimental Choices:

  • Reagents: PPh(_3) and DEAD/DIAD form a key intermediate that activates the hydroxyl group, making it a good leaving group.[2]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is aprotic and can dissolve the reagents and starting materials.[4]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh(_3) and DEAD/DIAD, and then allowed to warm to room temperature.[4]

  • Chemoselectivity: The Mitsunobu reaction is generally chemoselective for alcohols in the presence of amines under these conditions, as the amine is not sufficiently acidic to be activated in the same manner. However, protonation of the tertiary amine by the carboxylic acid can occur, potentially reducing the nucleophilicity of the carboxylate. An excess of the carboxylic acid may be required.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Azaspiro (4R)-8-azaspiro[4.5]decan-4-ol Mixing Mix in Anhydrous THF Azaspiro->Mixing CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Mixing PPh3 Triphenylphosphine (PPh3) PPh3->Mixing DEAD DIAD/DEAD Addition Slow Addition of DIAD/DEAD DEAD->Addition in THF Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Conjugated Product (Inverted Stereochemistry) Purification->Product

Caption: Workflow for the Mitsunobu esterification of (4R)-8-azaspiro[4.5]decan-4-ol.

Detailed Protocol: Mitsunobu Esterification

Step Procedure Notes
1. Reagent Preparation To a solution of (4R)-8-azaspiro[4.5]decan-4-ol (1.0 eq.), the desired carboxylic acid (1.5-2.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10-20 mL/mmol of alcohol), stir the mixture under an inert atmosphere (e.g., nitrogen or argon).Ensure all glassware is oven-dried and reagents are anhydrous. The use of excess carboxylic acid can help drive the reaction to completion.
2. Reaction Initiation Cool the reaction mixture to 0 °C in an ice bath.
3. Reagent Addition Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.The addition is often exothermic. Maintain the temperature below 10 °C. A color change to yellow or orange is typically observed.[5]
4. Reaction Progression Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
5. Work-up Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO(_3) solution, water, and brine.The aqueous wash will remove unreacted carboxylic acid and the hydrazine byproduct. Triphenylphosphine oxide can be challenging to remove completely by extraction.
6. Purification Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.A gradient elution system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking of the basic product) is often effective.
B. Williamson Ether Synthesis: Forging a Stable Ether Linkage

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide.[6][7] This S(_N)2 reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide. For a sterically hindered secondary alcohol like that in (4R)-8-azaspiro[4.5]decan-4-ol, strong bases and reactive primary alkyl halides are preferred to minimize competing elimination reactions.[6][8]

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming the sodium alkoxide in situ.[7]

  • Alkylating Agent: A primary alkyl halide (or sulfonate, such as a tosylate or mesylate) is the ideal electrophile to minimize E2 elimination.[6]

  • Solvent: A polar aprotic solvent like THF or DMF is used to dissolve the alkoxide and promote the S(_N)2 reaction.[8]

  • Protection of the Tertiary Amine: The strong basic conditions of the Williamson ether synthesis can be problematic for the tertiary amine. While the amine itself is not deprotonated, it can act as a base or nucleophile in side reactions. For sensitive substrates or when using more reactive alkylating agents, protection of the tertiary amine as a carbamate (e.g., with a Boc group) may be necessary.[9][10]

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Azaspiro (4R)-8-azaspiro[4.5]decan-4-ol Deprotonation Deprotonation in Anhydrous THF Azaspiro->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation AlkylHalide Primary Alkyl Halide (R-X) Alkylation Addition of Alkyl Halide AlkylHalide->Alkylation Deprotonation->Alkylation Heating Stirring (optional heating) Alkylation->Heating Quench Quench with Water Heating->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Conjugated Ether Product Purification->Product Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Azaspiro (4R)-8-azaspiro[4.5]decan-4-ol Mixing Mix in Anhydrous DCM Azaspiro->Mixing DMP Dess-Martin Periodinane (DMP) DMP->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quench Quench with Na2S2O3/NaHCO3 Stirring->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product 8-Azaspiro[4.5]decan-4-one Purification->Product Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 8-Azaspiro[4.5]decan-4-one Mixing Mix in DCE/MeOH Ketone->Mixing Amine Primary/Secondary Amine (R-NH2) Amine->Mixing ReducingAgent Reducing Agent (STAB) ReducingAgent->Mixing Acid Acetic Acid (cat.) Acid->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quench Quench with Base Stirring->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Conjugated Amine Product Purification->Product

Sources

Method

Application Note: Reagents and Protocols for the Functionalization of the C4-Hydroxyl Group in Spiro Systems

Introduction & Scientific Rationale Spirocyclic scaffolds—such as spiro[3.3]heptanes, spirooxindoles, and spirodioxynaphthalenes—have become cornerstone motifs in modern drug discovery. Their rigid, orthogonal ring syste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Spirocyclic scaffolds—such as spiro[3.3]heptanes, spirooxindoles, and spirodioxynaphthalenes—have become cornerstone motifs in modern drug discovery. Their rigid, orthogonal ring systems provide a high fraction of sp³-hybridized carbons (Fsp³), which correlates strongly with improved clinical success rates by enhancing aqueous solubility and target binding specificity[1].

Within these architectures, the C4 position is frequently targeted for late-stage functionalization. The C4-hydroxyl group, in particular, acts as a critical pharmacophore in various bioactive molecules. For instance, in spirodioxynaphthalene-based Mdr1 efflux pump inhibitors, the C4-hydroxyl group engages in essential bidentate hydrogen bonding with target residues (e.g., Arg183 and Asp234), a feature that cannot be replicated by the corresponding C4-ketone[2]. However, functionalizing the C4-hydroxyl group presents unique steric and electronic challenges due to the proximity of the spiro-fusion and the potential for strain-induced side reactions, such as retro-aldol decomposition observed in complex spiro-taxane intermediates[3].

Mechanistic Insights & Reagent Selection

To successfully functionalize the C4-hydroxyl group, researchers must account for the causality behind reagent behavior in sterically hindered environments:

  • Stereoselective Generation of the C4-Hydroxyl: Direct functionalization often begins with the chemoselective reduction of a C4-ketone. Reagents like Sodium Borohydride (NaBH₄) in Methanol at 0 °C favor hydride attack from the less sterically hindered face of the spirocycle, yielding the thermodynamically stable hydroxyl epimer[2].

  • Nucleophilic Deoxyfluorination: Replacing the C4-hydroxyl with fluorine is a common bioisosteric strategy to modulate pKₐ and metabolic stability. Diethylaminosulfur trifluoride (DAST) is the reagent of choice. The mechanism involves nucleophilic attack of the hydroxyl oxygen on the electron-deficient sulfur, followed by fluoride displacement via an Sₙ2 pathway, resulting in an inversion of stereochemistry at the C4 center[4].

  • Alkylation and Etherification: Due to the steric bulk of the spiro system, classical Williamson ether synthesis can be sluggish. Using strong, non-nucleophilic bases (e.g., NaH) to generate the alkoxide, paired with highly reactive electrophiles (e.g., methyl iodide or benzyl bromide) in polar aprotic solvents (DMF or THF), is necessary to drive the reaction to completion.

Quantitative Comparison of C4-Functionalization Reagents

Functionalization TargetReagent SystemTypical Yield (%)Stereochemical OutcomeKey Mechanistic Consideration
Reduction (Ketone to OH) NaBH₄ / MeOH (0 °C to rt)82 - 91%Diastereoselective (Substrate dependent)Hydride delivery occurs from the less hindered face of the spirocycle[2].
Deoxyfluorination DAST / CH₂Cl₂ (-78 °C to rt)60 - 75%Inversion (Sₙ2)Requires strictly anhydrous conditions to prevent HF formation and side-reactions[4].
Alkylation (Etherification) NaH / R-X / DMF (0 °C to rt)70 - 85%RetentionAlkoxide generation is rate-limiting due to spiro steric shielding.
Acylation Ac₂O / DMAP / Pyridine (rt)85 - 95%RetentionDMAP acts as a nucleophilic catalyst to overcome steric hindrance.

Experimental Workflows & Self-Validating Protocols

Protocol A: Diastereoselective Reduction of C4-Ketone to C4-Hydroxyl

Causality: Methanol serves as both the solvent and a proton source, stabilizing the transition state during hydride transfer. The low temperature (0 °C) maximizes diastereoselectivity by differentiating the activation energies of facial attack[2].

  • Preparation: Dissolve the spirocyclic C4-ketone (1.0 eq, 10 mmol) in anhydrous Methanol (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaBH₄ (1.5 eq, 15 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 2 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes:EtOAc 7:3). The product alcohol will have a significantly lower R_f value than the starting ketone due to increased polarity and hydrogen bonding.

  • Quenching & Workup: Quench the reaction by dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure C4-hydroxyl spirocycle.

Protocol B: Nucleophilic Deoxyfluorination of C4-Hydroxyl using DAST

Causality: DAST is highly reactive and moisture-sensitive. The reaction must be initiated at -78 °C to prevent elimination side-reactions (e.g., dehydration to an alkene), which are common in strained spiro systems[4].

  • Preparation: Dissolve the C4-hydroxyl spirocycle (1.0 eq, 5 mmol) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried flask under argon.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add DAST (1.2 eq, 6 mmol) dropwise via syringe.

  • Reaction Progression: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation Step: Perform ¹⁹F NMR on a crude reaction aliquot. The appearance of a distinct fluorine signal (typically between -160 and -200 ppm, depending on the specific spiro environment) confirms successful C-F bond formation.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (15 mL) until CO₂ evolution ceases. Extract with CH₂Cl₂ (3 x 15 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the C4-fluoro spirocycle with inverted stereochemistry.

Workflow Visualization

G A Spirocyclic C4-Ketone B NaBH4 / MeOH (Stereoselective Reduction) A->B C C4-Hydroxyl Spiro Scaffold (Equatorial / Axial) B->C D DAST / CH2Cl2 (Deoxyfluorination) C->D E NaH / R-X (Etherification) C->E F Ac2O / DMAP (Acylation) C->F G C4-Fluoro Spirocycle (Inversion of Config) D->G H C4-Alkoxy Spirocycle (Retention of Config) E->H I C4-Ester Spirocycle (Retention of Config) F->I

Workflow for the divergent functionalization of the C4-hydroxyl group in spirocyclic systems.

References

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules Source: ACS Publications (Organic Letters) URL:1

  • Discovery and Structural Optimization of Spirodioxynaphthalene-Based Mdr1 Efflux Pump Inhibitor to Combat Azole Resistance in Candida albicans Source: ACS Publications (Journal of Medicinal Chemistry) URL:2

  • Two-Phase Total Synthesis of Taxanes: Tactics and Strategies Source: ACS Publications (The Journal of Organic Chemistry) URL:3

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:4

Sources

Application

Application Note: Scalable Synthesis of Chiral 8-Azaspiro[4.5]decane Derivatives

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context The 8-azaspiro[4.5]decane scaffold—particula...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The 8-azaspiro[4.5]decane scaffold—particularly its oxa- and diaza- analogs—represents a privileged structural motif in modern drug discovery. The rigid spirocyclic framework offers enhanced metabolic stability, high three-dimensionality (sp³ character), and improved target selectivity compared to flat aromatic rings. Derivatives of this core have demonstrated potent efficacy as1[1] and 2[2].

However, the introduction of a spiro-quaternary stereocenter presents a formidable synthetic challenge, especially when scaling up to multi-hundred-gram quantities for preclinical and clinical development. Traditional methods relying on chiral auxiliaries often suffer from poor atom economy and the generation of undesired alkene or lactone byproducts[3]. This application note details two highly scalable, self-validating enantioselective methodologies: a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) for oxygenated spirocycles[3], and a highly efficient Biocatalytic Transamination approach for aminated derivatives[4].

Strategic Methodologies for Chiral Spirocycle Construction

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

To establish the quaternary stereocenter on the piperidine ring without relying on stoichiometric chiral auxiliaries, transition-metal catalysis offers a robust approach. Utilizing a Pd-catalyzed AAA with a (S,S)-DACH-Ph Trost ligand allows for the precise installation of an allyl group onto a prochiral β-ketoester[3].

  • Mechanistic Causality: The deep chiral pocket of the DACH-Ph ligand is critical here; it effectively differentiates the enantiotopic faces of the prochiral β-ketoester enolate, ensuring high stereofidelity during C-C bond formation. This is followed by an oxidation/reduction sequence and Mitsunobu cyclization to construct the tetrahydrofuran ring, yielding chiral oxa-azaspirocycles with >99% enantiomeric excess (ee)[3].

Biocatalytic Transamination

For aminated 8-azaspiro[4.5]decane derivatives, traditional transition metal catalysis often struggles with thermodynamic equilibrium issues and heavy metal contamination. Amine transaminases (ATAs) present an environmentally benign and highly scalable alternative[4].

  • Mechanistic Causality: By employing a crude cell-free extract of ω-transaminase in a biphasic aqueous/DMSO system with isopropylamine as the amine donor, prochiral ketones are converted directly to chiral amines. The thermodynamic equilibrium is driven forward by the vast excess of the amine donor and the continuous removal of the volatile acetone byproduct, bypassing the need for hazardous azide intermediates[4].

Workflow Visualization

Synthetic paradigms for chiral 8-azaspiro[4.5]decanes via Pd-catalysis and Biocatalysis.

Experimental Protocols

Protocol A: Multi-Gram Synthesis of Benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate via AAA

(Adapted from3[3])

Step 1: Asymmetric Allylic Alkylation (AAA)

  • Charge a 100 L glass reactor with NaHCO₃ (3.0 eq) in water and stir for 15 min.

  • Add a solution of methyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq) in water dropwise at 25 °C.

  • Cool the mixture to 10 °C and add tetrabutylammonium hydrogen sulfate (0.05 eq). Causality: This acts as a phase-transfer catalyst to facilitate the biphasic reaction between the aqueous piperidine salt and the organic chloroformate.

  • Add benzyl chloroformate (1.05 eq) to protect the piperidine nitrogen.

  • Introduce the Pd-catalyst (generated in situ from[Pd(η³-C₃H₅)Cl]₂ and (S,S)-DACH-Ph Trost ligand) in toluene.

  • Add allyl acetate (1.2 eq) and stir at ambient temperature until complete conversion (>98% by HPLC).

Self-Validation Check: Perform chiral HPLC on the intermediate. The ee should be >95%. If lower, verify the integrity of the Trost ligand, as trace oxidation of the phosphine drastically reduces enantioselectivity.

Step 2: Reductive Cyclization

  • Subject the allylated intermediate to ozonolysis (or OsO₄/NaIO₄ cleavage) to yield the corresponding aldehyde.

  • Reduce the aldehyde and the ester moieties using NaBH₄ (4.0 eq) in THF/MeOH at 5–10 °C[3].

  • Perform a Mitsunobu reaction (DIAD, PPh₃) to close the oxa-spiro ring.

Self-Validation Check: ¹H NMR must show the complete disappearance of the allyl multiplet (δ 5.7-5.9 ppm) and the appearance of the characteristic spiro-THF proton signals (δ 3.8-4.0 ppm).

Protocol B: Biocatalytic Synthesis of (R)-tert-Butyl-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

(Adapted from4[4])

Step 1: Enzymatic Transamination

  • In a water-jacketed reactor fitted with a pH probe, charge pH 8 phosphate buffer and isopropylamine-HCl (2.5 M final concentration).

  • Dissolve the starting spiro-ketone (1.0 eq) in DMSO to achieve a 10-15% v/v DMSO/buffer ratio. Gentle warming may be required.

  • Add the DMSO solution slowly to the buffered enzyme mixture.

  • Add the ω-transaminase (lyophilized crude extract) and PLP (pyridoxal 5'-phosphate) cofactor. Causality: PLP acts as the essential electron sink and amine shuttle during the transamination cycle.

  • Stir at 30 °C for 24-48 hours. Critical Parameter: Maintain pH 8.0 via the addition of 1M NaOH. The enzyme's active site requires specific protonation states for optimal substrate binding, and this prevents the degradation of the PLP cofactor.

Step 2: Isolation and Chiral Salt Formation

  • Extract the aqueous mixture with 2-MeTHF and concentrate the organic layer to yield the crude amine (typically ~97.6% ee)[4].

  • To upgrade the optical purity, dissolve the crude amine in ethanol at 65 °C and add D-pyroglutamic acid (1.0 eq)[4].

  • Cool to room temperature to crystallize the diastereomeric salt. Filter and wash with cold ethanol.

Self-Validation Check: Determine the ee of the free-based amine via chiral GC-MS or HPLC. The D-pyroglutamic acid salt formation reliably upgrades the ee from ~97% to >99%.

Quantitative Data Presentation

ParameterPd-Catalyzed AAA RouteBiocatalytic Transamination Route
Target Motif Oxa-azaspiro[4.5]decane (Oxygenated)Aminated 1-Oxa-8-azaspiro[4.5]decane
Key Reagents [Pd(η³-C₃H₅)Cl]₂, DACH-Ph Trost Ligandω-Transaminase, Isopropylamine, PLP
Stereocenter Source Chiral Ligand (Catalyst Control)Enzyme Active Site (Biocatalytic)
Scale Demonstrated Multi-hundred-gram (e.g., 2.5 kg starting material)Decagram to Kilogram
Enantiomeric Excess (ee) >99% (Post-crystallization)97.6% (Crude) → >99% (D-pyroglutamate salt)
Overall Yield ~42% (over 7 steps)~65-70% (over 2 steps from ketone)
Primary Advantage Constructs complex quaternary spiro-centersSingle-step amination, green chemistry

Conclusion

The scalable synthesis of chiral 8-azaspiro[4.5]decane derivatives has matured significantly, moving away from poorly scalable chiral auxiliary methods. Transition-metal catalyzed asymmetric allylic alkylation provides a reliable, albeit multi-step, route to oxygenated spirocycles with exceptional stereofidelity[3]. Conversely, biocatalytic transamination offers a highly streamlined, green-chemistry approach for aminated derivatives, bypassing hazardous azide intermediates entirely[4]. Both methodologies are self-validating through rigorous chiral chromatography and intermediate NMR tracking, ensuring their utility in the strict environment of pharmaceutical manufacturing.

References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Publications (Organic Process Research & Development, 2026) URL:[Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Source: ACS Publications (Organic Process Research & Development, 2021) URL:[Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors Source: Bioorganic & Medicinal Chemistry (PubMed, 2020) URL:[Link]

Sources

Method

Application Notes and Protocols for the Development of 8-azaspiro[4.5]decane Derivatives as Buspirone Analogs

Introduction: The Rationale for Developing Novel Buspirone Analogs Buspirone, an anxiolytic agent with a unique pharmacological profile, represents a significant departure from traditional benzodiazepine-based therapies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Developing Novel Buspirone Analogs

Buspirone, an anxiolytic agent with a unique pharmacological profile, represents a significant departure from traditional benzodiazepine-based therapies for generalized anxiety disorder.[1][2] Its non-sedating nature and low potential for dependence and withdrawal make it a valuable clinical tool.[1][2] The therapeutic effects of buspirone are primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors and, to a lesser extent, its antagonist activity at dopamine D2 receptors.[1][3][4] The 8-azaspiro[4.5]decane moiety is a key structural feature of buspirone and serves as a versatile scaffold for the development of novel analogs with potentially improved therapeutic properties.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists involved in the design, synthesis, and evaluation of 8-azaspiro[4.5]decane derivatives as buspirone analogs. The protocols and methodologies detailed herein are designed to facilitate the exploration of the chemical space around this scaffold to identify next-generation therapeutic agents for anxiety, depression, and other neuropsychiatric disorders.

Pharmacological Rationale: Targeting the Serotonin 5-HT1A and Dopamine D2 Receptors

The development of buspirone analogs is guided by the desire to modulate the activity of two key G-protein coupled receptors (GPCRs) in the central nervous system: the serotonin 5-HT1A receptor and the dopamine D2 receptor.

The Serotonin 5-HT1A Receptor: A Key Modulator of Mood and Anxiety

The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the brain, with high densities in the hippocampus, cerebral cortex, and raphe nuclei.[5] It functions as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic receptor.[3]

  • Presynaptic 5-HT1A autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei, their activation leads to a decrease in neuronal firing and a reduction in serotonin release.

  • Postsynaptic 5-HT1A receptors: Found on non-serotonergic neurons in various brain regions, their activation mediates the downstream effects of serotonin.

Buspirone's partial agonism at these receptors is thought to produce its anxiolytic effects through a complex mechanism. Initially, it reduces serotonergic activity by stimulating presynaptic autoreceptors.[3] However, with chronic treatment, these autoreceptors are believed to desensitize, leading to an overall increase in serotonergic neurotransmission.[3]

The Dopamine D2 Receptor: A Target for Antipsychotic and Anxiolytic Activity

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic medications.[6] Antagonism of D2 receptors in the mesolimbic pathway is associated with a reduction in the positive symptoms of schizophrenia. Buspirone's weak antagonist activity at D2 receptors may contribute to its anxiolytic profile and its lack of abuse potential.[1][4]

The following diagram illustrates the signaling pathways of the 5-HT1A and D2 receptors, highlighting the points of intervention for buspirone and its analogs.

cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_1 Dopamine D2 Receptor Signaling (Gi/o-coupled) 5HT1A_Agonist 5-HT1A Agonist (e.g., Buspirone Analog) 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Agonist->5HT1A_Receptor Binds to Gi_o Gi/o Protein 5HT1A_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Neuronal_Response_1 Modulation of Neuronal Excitability PKA->Neuronal_Response_1 Leads to D2_Antagonist D2 Antagonist (e.g., Buspirone Analog) D2_Receptor D2 Receptor D2_Antagonist->D2_Receptor Blocks Gi_o_2 Gi/o Protein D2_Receptor->Gi_o_2 Prevents Activation of AC_2 Adenylyl Cyclase Gi_o_2->AC_2 Relieves Inhibition of cAMP_2 cAMP AC_2->cAMP_2 Maintains/Increases PKA_2 Protein Kinase A cAMP_2->PKA_2 Maintains/Increases Neuronal_Response_2 Modulation of Dopaminergic Signaling PKA_2->Neuronal_Response_2 Leads to Start Starting Materials: 8-azaspiro[4.5]decane-7,9-dione 1,4-Dibromobutane Arylpiperazine Step1 Step 1: N-Alkylation (Formation of Bromobutyl Intermediate) Start->Step1 Step2 Step 2: Coupling (Reaction with Arylpiperazine) Step1->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Final_Product Final Product: 8-azaspiro[4.5]decane Derivative Purification->Final_Product

Sources

Application

Application Note: Harnessing Spirocyclic Intermediates for the Development of Next-Generation RIPK1 Allosteric Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Receptor-interacting serine/...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master signaling node that regulates inflammation, apoptosis, and necroptosis. Aberrant RIPK1 kinase activity is a primary driver of neurodegenerative disorders (e.g., Alzheimer's disease, ALS) and systemic autoimmune conditions[1]. While first-generation inhibitors like Necrostatin-1s (Nec-1s) successfully validated RIPK1 as a therapeutic target, advancing these molecules into the clinic requires exquisite kinase selectivity and highly optimized pharmacokinetic (PK) profiles[2].

To achieve this, modern drug design has shifted toward Type III allosteric inhibitors . These molecules target a highly specific, hydrophobic allosteric pocket situated behind the ATP-binding site, locking the kinase in an inactive "DLG-out" conformation [2].

The Spirocyclic Advantage
  • Vectorial Precision: The quaternary spiro center provides precise exit vectors for substituents, maximizing van der Waals interactions within the tight allosteric pocket[1].

  • Enhanced Physicochemical Properties: Increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) improves aqueous solubility and drastically reduces off-target promiscuity (a common flaw of planar, lipophilic rings).

  • Metabolic Stability: The inherent steric bulk around the spiro center shields vulnerable C-H bonds from rapid cytochrome P450-mediated oxidation, extending the compound's half-life[1].

G TNFA TNFα Stimulation TNFR1 TNFR1 Receptor TNFA->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIPK1 Activation (Kinase) Complex1->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Spiro Spirocyclic Type III Inhibitor (Locks DLG-out conformation) Spiro->RIPK1 Allosteric Inhibition MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death & Inflammation MLKL->Necroptosis

TNFα-induced necroptosis pathway and the allosteric intervention point for spirocyclic inhibitors.

Quantitative Profiling: Linear vs. Spirocyclic Scaffolds

To empirically justify the synthetic effort required to build spirocyclic systems, we must look at the quantitative improvements in structure-activity relationships (SAR). Table 1 summarizes the typical enhancements observed when transitioning a RIPK1 inhibitor from a standard piperidine carboxamide core to a diazaspiro[4.5]decane core [1].

Table 1: Comparative Profiling of RIPK1 Inhibitor Scaffolds

ParameterPiperidine Carboxamide (Linear)Diazaspiro[4.5]decane (Spirocyclic)
RIPK1 IC 50​ (Biochemical) 15 nM4 nM
Cellular Necroptosis IC 50​ (U937) 120 nM25 nM
Kinase Selectivity (Gini Score) 0.65 (Moderate)0.82 (Highly Selective)
Microsomal Stability (T 1/2​ , Human) 22 min> 120 min
Efflux Ratio (MDR1-MDCK) 4.5 (High Efflux)1.2 (Brain Penetrant)

Experimental Protocols

The following protocols form a self-validating system designed to synthesize the inhibitor, confirm its biochemical target engagement, and prove its functional efficacy in a cellular model.

Protocol A: Synthesis of the Spirocyclic Scaffold and Inhibitor Coupling

Causality & Logic: Standard amide couplings frequently fail with sterically hindered spirocyclic amines. We employ HATU as a highly reactive coupling reagent with extended reaction times. A critical self-validating LC-MS check is mandated before deprotection to prevent the loss of expensive spirocyclic starting materials [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected spirocyclic amine (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Coupling: Add the RIPK1-targeting heteroaryl carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 16 hours.

  • Validation Check (Critical): Monitor reaction completion via LC-MS. Do not proceed until the mass of the intermediate corresponds strictly to the coupled product [M+H]+ .

  • Deprotection: Add 4N HCl in 1,4-dioxane (10 eq) directly to the reaction mixture. Stir for 4 hours at room temperature to cleave the Boc protecting group.

  • Purification: Concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final spirocyclic RIPK1 inhibitor.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

Causality & Logic: To confirm that the synthesized compound directly inhibits RIPK1 kinase activity (rather than acting downstream on RIPK3 or MLKL), an ADP-Glo assay is utilized to measure ATP consumption. We mandate the inclusion of Nec-1s as a positive control to validate the assay's sensitivity and dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl 2​ , 1 mM DTT, 0.02% CHAPS).

  • Enzyme/Inhibitor Incubation: In a 384-well white plate, add 5 µL of recombinant human RIPK1 (final concentration 10 nM) to 100 nL of the spirocyclic inhibitor (serially diluted in DMSO). Incubate for 30 minutes at room temperature to allow the compound to access and lock the allosteric pocket.

  • Reaction Initiation: Add 5 µL of ATP/Myelin Basic Protein (MBP) substrate mix (final ATP = 20 µM). Incubate for exactly 2 hours at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce the luciferase/luciferin reporting system (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic regression model.

Protocol C: Cellular Necroptosis Rescue Assay

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability or efflux issues. This assay uses the TSZ cocktail (TNFα, Smac mimetic, zVAD-fmk) to force cells into necroptosis. Why zVAD-fmk? As a pan-caspase inhibitor, zVAD-fmk blocks caspase-8 driven apoptosis, forcing the cell exclusively down the RIPK1-dependent necroptotic pathway [5]. Rescuing cell viability here definitively proves target engagement in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed human U937 monocytes at 10,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Pre-treatment: Add the spirocyclic inhibitor (10-point dose-response from 10 µM to 0.1 nM) and incubate for 1 hour. Include a DMSO vehicle control and Nec-1s (1 µM) as a positive control.

  • Induction of Necroptosis: Add the TSZ cocktail: TNFα (20 ng/mL), Smac mimetic (100 nM), and zVAD-fmk (20 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Measurement: Add CellTiter-Glo® reagent (volume equal to culture medium). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data to the DMSO+TSZ (0% viability) and DMSO-only (100% viability) controls to determine the cellular IC 50​ .

Experimental Workflow Visualization

G Synthesis 1. Spirocyclic Synthesis (Amide Coupling) Deprotection 2. Deprotection & HPLC Purification Synthesis->Deprotection Biochemical 3. Biochemical Assay (ADP-Glo Kinase) Deprotection->Biochemical Cellular 4. Cellular Rescue (TSZ Necroptosis) Biochemical->Cellular Profiling 5. PK/PD Profiling (Microsomal Stability) Cellular->Profiling

Integrated workflow from spirocyclic synthesis to cellular validation of RIPK1 inhibitors.

Conclusion

The integration of spirocyclic intermediates into RIPK1 inhibitor design represents a paradigm shift in targeting the allosteric "DLG-out" pocket. By leveraging the rigid 3D architecture of molecules like 2,8-diazaspiro[4.5]decane, drug development professionals can achieve superior kinase selectivity, enhanced metabolic stability, and potent cellular necroptosis inhibition. The self-validating protocols outlined in this application note provide a robust, reproducible framework for advancing next-generation therapeutics for inflammatory and neurodegenerative diseases.

References

  • Title: Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization Source: RSC Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Discovery of a cooperative mode of inhibiting RIPK1 kinase Source: Cell Death & Differentiation (via PubMed Central) URL: [Link]

  • Title: From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology URL: [Link]

Sources

Method

Application Note: The 8-Azaspiro[4.5]decane Pharmacophore in GPCR and Sigma Receptor Ligand Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The 8-azaspiro[4.5]decane scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The 8-azaspiro[4.5]decane scaffold is a privileged, conformationally restricted pharmacophore widely utilized in the design of neuroactive ligands targeting G protein-coupled receptors (GPCRs) and Sigma ( σ ) receptors. Historically anchoring the anxiolytic drug buspirone (a 5-HT1A partial agonist), this spirocyclic system provides a rigid 3D geometry that precisely projects attached pharmacophoric elements—such as alkyl linkers and arylpiperazines—into the orthosteric binding sites of target receptors.

As a Senior Application Scientist, I emphasize that the selection of the 8-azaspiro[4.5]decane core is rarely arbitrary; it is driven by vectorial projection and lipophilicity tuning . The basic nitrogen at position 8 acts as a critical anchor, typically forming a salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (TM3) of monoamine GPCRs. Meanwhile, the bulky spiro-ring occupies hydrophobic pockets formed by TM7 and Extracellular Loop 2 (ECL2).

Recent advancements have demonstrated that modifying the spiro-ring—such as substituting carbons with oxygen to form 1-oxa- or 1,4-dioxa-8-azaspiro[4.5]decane derivatives—drastically lowers the partition coefficient (LogP). This is a critical causality for improving blood-brain barrier washout rates and reducing non-specific binding, making these derivatives ideal candidates for 18F -radiolabeled Positron Emission Tomography (PET) tumor imaging 1.

Pharmacophore Spiro 8-azaspiro[4.5]decane (Hydrophobic Core) Linker Alkyl Chain (Flexibility) Spiro->Linker TM7 GPCR TM7/ECL2 Hydrophobic Pocket Spiro->TM7 Van der Waals Aryl Arylpiperazine (H-Bond / Pi-Pi) Linker->Aryl TM3 GPCR TM3 (Asp) Ionic Interaction Aryl->TM3 Salt Bridge TM5 GPCR TM5 (Ser) H-Bonding Aryl->TM5 H-Bond

Fig 1. Pharmacophore mapping of 8-azaspiro[4.5]decane derivatives in GPCR binding pockets.

Target-Specific Optimization Strategies

5-HT1A Receptors

The classic buspirone paradigm utilizes an 8-azaspiro[4.5]decane-7,9-dione moiety. The dione substitution modulates the basicity of the amine, optimizing oral bioavailability. Novel analogs, such as 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, maintain equipotent functional activity to buspirone while allowing for diverse aryl tail modifications to tune behavioral profiles 2.

Sigma-1 ( σ1​ ) Receptors

For σ1​ receptor targeting, high lipophilicity often leads to poor signal-to-noise ratios in vivo. By synthesizing 1-oxa-8-azaspiro[4.5]decane 3 and 1,4-dioxa-8-azaspiro[4.5]decane 4 derivatives, researchers successfully engineered ligands with nanomolar affinity ( Ki​ = 0.47 - 12.1 nM) and enhanced hydrophilicity. This structural intervention directly enabled the development of potent tumor imaging radiotracers with fast background washout.

α1d​ -Adrenergic Receptors

Derivatives such as BMY 7378 utilize the spiro-scaffold to achieve high selectivity over α1a​ and α1b​ subtypes. Molecular docking reveals that the spirocyclic ring docks into a distinct site formed by helices 1, 2, 3, and 7, dictating the subtype selectivity 5.

Table 1: Quantitative Binding Affinities ( Ki​ ) of Representative Derivatives
Compound / Scaffold VariantPrimary TargetAffinity ( Ki​ , nM)Selectivity ProfileApplication
Buspirone (8-azaspiro[4.5]decane-7,9-dione)5-HT1A~10 - 15Moderate over D2Anxiolytic Drug
Compound 6a (Isoquinolinyl-butyl variant)5-HT1AEquipotent to BuspironeHigh over 5-HT2ABehavioral Modeling 2
Compound 8 (1-oxa-8-azaspiro[4.5]decane)Sigma-1 ( σ1​ )0.47 - 12.12-44 fold over σ2​ PET Radioligand 3
Compound 5a (1,4-dioxa-8-azaspiro[4.5]decane)Sigma-1 ( σ1​ )5.4 ± 0.430-fold over σ2​ Tumor Imaging 1
BMY 7378 analogs α1d​ -AR1.0 - 5.0High over α1a​ / α1b​ Antagonist Design 5

Experimental Workflows & Validated Protocols

Workflow Syn Ligand Synthesis (Spirocycle + Linker) Bind Radioligand Binding Assay (Ki Determination) Syn->Bind Func Functional Assay (cAMP / B-Arrestin) Bind->Func Select Selectivity Profiling (Off-target screening) Bind->Select Lead Lead Optimization (In vivo / PET Imaging) Func->Lead Select->Lead

Fig 2. Self-validating screening workflow for 8-azaspiro[4.5]decane GPCR ligands.

Protocol 1: Radioligand Binding Assay for Affinity ( Ki​ ) Determination

Causality of Experimental Choices: We utilize a filtration-based radioligand binding assay over fluorescence polarization for initial screening because spirocyclic derivatives often exhibit intrinsic autofluorescence in the UV-Vis spectrum, confounding non-radiometric readouts. Polyethylenimine (PEI) pretreatment of the filters is mandatory; the basic secondary/tertiary amines in the 8-azaspiro[4.5]decane scaffold carry a positive charge at physiological pH, leading to high non-specific binding to the negatively charged glass fiber matrix.

Materials:

  • Target membranes (e.g., CHO cells expressing 5-HT1A or σ1​ receptors).

  • Radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A, or [18F] 5a for σ1​ 1).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA.

  • GF/B microplates & 0.5% Polyethylenimine (PEI).

Step-by-Step Methodology:

  • Filter Preparation: Pre-soak GF/B filter plates in 0.5% PEI for 1 hour at 4°C to neutralize the glass fiber charge and prevent non-specific binding.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the 8-azaspiro[4.5]decane test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (at a concentration equal to its Kd​ ), and 50 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes. Rationale: The spiro-scaffold's steric bulk can slow association kinetics; 60 minutes ensures steady-state thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction mixture through the PEI-treated GF/B plates using a cell harvester. Wash three times with 200 µL of ice-cold wash buffer. Rationale: Ice-cold buffer minimizes ligand dissociation during the wash step, preserving the integrity of the bound complex.

  • Quantification: Dry the plates, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional Assessment (cAMP Accumulation for G αi​ Coupling)

Causality of Experimental Choices: GPCRs like 5-HT1A couple to the G αi​/o pathway. To determine if the 8-azaspiro scaffold acts as an agonist or antagonist, we measure downstream cAMP accumulation. Because G αi​ activation inhibits adenylate cyclase, the system must be self-validated by artificially stimulating baseline cAMP production using Forskolin.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells expressing the target GPCR at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Treat cells with 500 µM IBMX for 15 minutes to prevent premature cAMP degradation, ensuring a robust signal window.

  • Compound Addition & Stimulation: Add the 8-azaspiro[4.5]decane derivative concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C. Rationale: A true G αi​ agonist will dose-dependently suppress the Forskolin-induced cAMP spike.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Readout: Measure TR-FRET signals at 665 nm and 620 nm. Calculate the ratio to determine intracellular cAMP concentration against a standard curve.

References

  • [3] Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed Source: nih.gov URL:

  • [2] Title: 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione: A New 5-HT1A Receptor Ligand with the Same Activity Profile as Buspirone | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [1] Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed Source: nih.gov URL:

  • [4] Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [5] Title: Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α 1d Adrenergic Receptor | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 8-Azaspiro[4.5]decan-4-ol Enantiomers

Welcome to the technical support center for the chiral separation of 8-azaspiro[4.5]decan-4-ol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 8-azaspiro[4.5]decan-4-ol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 8-azaspiro[4.5]decan-4-ol enantiomers?

A1: The main techniques for separating the enantiomers of 8-azaspiro[4.5]decan-4-ol include chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), enzymatic resolution, and diastereomeric crystallization. The choice of method depends on the scale of the separation (analytical vs. preparative), the required enantiomeric purity, and available resources.

Q2: Why is chiral separation of 8-azaspiro[4.5]decan-4-ol important in drug development?

A2: The 8-azaspiro[4.5]decane scaffold is a key structural motif in many biologically active compounds. Enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects. Therefore, regulatory agencies often require the development of a single, therapeutically active enantiomer.

Q3: What type of chiral stationary phase (CSP) is most suitable for the HPLC separation of 8-azaspiro[4.5]decan-4-ol?

A3: For amino alcohols like 8-azaspiro[4.5]decan-4-ol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful. Pirkle-type and cyclodextrin-based columns can also be effective. The selection of the CSP is the most critical factor in achieving a successful chiral separation.

Q4: Can I use the same method for both analytical and preparative scale separations?

A4: While the same chromatographic principle can be applied, direct scaling up is not always straightforward. Method optimization is often required for preparative chromatography to maximize sample loading and throughput while maintaining resolution. This may involve adjusting the mobile phase composition, flow rate, and column dimensions.

Troubleshooting Guides

Chiral HPLC & SFC
Problem 1: Poor or no resolution of enantiomers.
  • Question: I am not seeing any separation between the enantiomers of my 8-azaspiro[4.5]decan-4-ol sample. What should I do?

  • Answer: Poor resolution is a common issue in chiral method development. The cause is often related to the choice of the chiral stationary phase (CSP) or suboptimal mobile phase conditions.

    • Probable Cause 1: Inappropriate CSP. The chosen CSP may not have the necessary chiral recognition capabilities for your specific molecule. Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the CSP, and this interaction is highly specific.

      • Solution: Screen a variety of CSPs. For an amino alcohol like 8-azaspiro[4.5]decan-4-ol, start with polysaccharide-based columns (e.g., amylose or cellulose derivatives). If these are unsuccessful, try Pirkle-type or cyclodextrin-based CSPs.

    • Probable Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.

      • Solution:

        • Optimize the organic modifier: In normal phase mode (e.g., hexane/alcohol), small changes in the percentage of the alcohol (e.g., ethanol, isopropanol) can significantly impact resolution. A lower alcohol concentration generally increases retention and can improve separation.

        • Additives are key for amino alcohols: For basic compounds like 8-azaspiro[4.5]decan-4-ol, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%) can dramatically improve peak shape and resolution by minimizing undesirable interactions with the silica surface.

        • Consider a different elution mode: If normal phase is not working, switching to reversed-phase or polar organic mode on a suitable CSP can sometimes provide the necessary selectivity.

dot graph TD{ subgraph Troubleshooting_Poor_Resolution A[Start: Poor Resolution] --> B{Check CSP Suitability}; B -- Inappropriate --> C[Screen Different CSPs: Polysaccharide, Pirkle, Cyclodextrin]; B -- Appropriate --> D{Optimize Mobile Phase}; D -- Normal Phase --> E[Adjust Alcohol % & Add DEA]; D -- Other Modes --> F[Try Reversed-Phase or Polar Organic]; E --> G{Resolution Improved?}; F --> G; C --> G; G -- No --> H[Consider Derivatization]; G -- Yes --> I[End: Successful Separation]; end

}

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem 2: Poor peak shape (tailing or fronting).
  • Question: My peaks are showing significant tailing, which is affecting my ability to quantify the enantiomers accurately. What is the cause and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

    • Probable Cause 1: Silanol Interactions. Residual silanol groups on the silica support of the CSP can interact strongly with the basic amine of 8-azaspiro[4.5]decan-4-ol, leading to tailing.

      • Solution: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.2%. This competing base will mask the active silanol sites.

    • Probable Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Solution: Reduce the sample concentration or injection volume.

    • Probable Cause 3: Incompatible Sample Solvent. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your compound.

Enzymatic Resolution
Problem: Low enantiomeric excess (e.e.) or slow reaction rate.
  • Question: I am trying to resolve the enantiomers of 8-azaspiro[4.5]decan-4-ol using a lipase, but the enantiomeric excess of the product is low and the reaction is very slow. How can I improve this?

  • Answer: The efficiency of enzymatic resolutions is highly dependent on the choice of enzyme, solvent, and acylating agent.

    • Probable Cause 1: Suboptimal Enzyme. Not all lipases will be effective for this specific substrate. The shape of the enzyme's active site is critical for chiral recognition.

      • Solution: Screen a panel of different lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida cylindracea.

    • Probable Cause 2: Inappropriate Acyl Donor. The nature of the acyl donor used in the transesterification reaction can significantly influence both the reaction rate and the enantioselectivity.

      • Solution: Test a variety of acyl donors. Vinyl acetate is often a good starting point as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible. For improved enantioselectivity, you can try bulkier acyl donors.

    • Probable Cause 3: Unfavorable Solvent. The solvent can affect the enzyme's conformation and activity.

      • Solution: Screen different organic solvents. Apolar solvents like hexane or MTBE are often good choices for lipase-catalyzed reactions.

Diastereomeric Crystallization
Problem: Poor diastereomeric excess (d.e.) after crystallization.
  • Question: I have formed diastereomeric salts of 8-azaspiro[4.5]decan-4-ol with a chiral acid, but after crystallization, the diastereomeric excess is low. What can I do?

  • Answer: The success of diastereomeric crystallization depends on a significant difference in the solubility of the two diastereomeric salts.

    • Probable Cause 1: Poor Choice of Resolving Agent. The chiral resolving agent may not form salts with a sufficient difference in crystal lattice energies.

      • Solution: Screen a variety of chiral acids. Common choices for resolving amines include tartaric acid derivatives (e.g., di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.

    • Probable Cause 2: Suboptimal Crystallization Solvent. The solvent system is critical for achieving good selectivity in crystallization.

      • Solution: Systematically screen a range of solvents and solvent mixtures. The ideal solvent will maximize the solubility difference between the two diastereomers. This often requires experimentation with solvents of varying polarity.

    • Probable Cause 3: Reaching Equilibrium Too Quickly. If the crystallization occurs too rapidly, it can trap impurities and the undesired diastereomer in the crystal lattice.

      • Solution: Control the rate of cooling and agitation. A slower cooling rate can lead to the formation of more ordered, and thus purer, crystals.

    • Advanced Technique: Dynamic Diastereomeric Crystallization. If applicable, consider a dynamic approach where the undesired diastereomer in solution is racemized back to the starting racemic mixture, thereby theoretically allowing for a 100% yield of the desired diastereomer. This requires a racemization catalyst that is compatible with the crystallization conditions.

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general approach for screening chiral stationary phases and mobile phases for the separation of 8-azaspiro[4.5]decan-4-ol enantiomers.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 8-azaspiro[4.5]decan-4-ol in ethanol or another suitable solvent.

  • Select CSPs for Screening: Choose a set of at least 3-4 columns with different chiral stationary phases. A recommended starting set includes:

    • An amylose-based CSP (e.g., Chiralpak AD-H)

    • A cellulose-based CSP (e.g., Chiralcel OD-H)

    • A Pirkle-type CSP

  • Screening in Normal Phase Mode:

    • Equilibrate the first column with the starting mobile phase (see table below) for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5 µL of the stock solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Repeat for each mobile phase and each column.

  • Data Evaluation: Evaluate the resulting chromatograms for any signs of separation (e.g., peak splitting, shoulders). The conditions that show the best initial separation should be further optimized.

Table 1: Example Screening Conditions for Chiral HPLC
ParameterCondition ACondition BCondition C
Mobile Phase Hexane/Isopropanol (90/10, v/v) + 0.1% DEAHexane/Ethanol (90/10, v/v) + 0.1% DEAHexane/n-Butanol (90/10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210 nm (or appropriate wavelength)UV at 210 nmUV at 210 nm

dot graph TD { subgraph Chiral_Method_Development_Workflow A[Prepare Racemic Standard] --> B[Select CSPs for Screening]; B --> C{Screening}; C -- Normal Phase --> D[Hexane/Alcohol + DEA]; C -- Reversed Phase --> E[ACN/Water + Buffer]; C -- SFC --> F[CO2/Alcohol + Additive]; D --> G[Evaluate Results]; E --> G; F --> G; G -- No Separation --> H{Try Alternative CSPs or Derivatization}; G -- Partial Separation --> I[Optimize Mobile Phase, Temperature, Flow Rate]; H --> B; I --> J[Validate Method]; end

}

Caption: General workflow for chiral method development.

Protocol 2: Enzymatic Resolution via Transesterification

This protocol provides a general procedure for the enzymatic resolution of 8-azaspiro[4.5]decan-4-ol.

  • Setup: To a vial, add racemic 8-azaspiro[4.5]decan-4-ol (1 mmol), an organic solvent (e.g., 10 mL of MTBE), and the chosen lipase (e.g., 100 mg of Novozym 435).

  • Acylation: Add the acyl donor (e.g., 1.2 mmol of vinyl acetate).

  • Reaction: Shake the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots over time.

  • Analysis: Analyze the aliquots by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Workup: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The remaining alcohol and the ester can then be separated by standard column chromatography or extraction.

Table 2: Factors for Optimizing Enzymatic Resolution
ParameterInitial ConditionOptimization StrategyRationale
Enzyme Lipase from Candida antarcticaScreen lipases from different sourcesEnzyme active site geometry is crucial for enantioselectivity.
Solvent MTBETest hexane, toluene, THFSolvent affects enzyme conformation and activity.
Acyl Donor Vinyl AcetateTry vinyl propionate, vinyl butyrateSteric bulk of acyl donor can influence enantioselectivity.
Temperature 30 °CVary from 25 °C to 50 °CAffects reaction rate and enzyme stability.

References

  • Hönig, H., & Seufer-Wasserthal, P. (1989). Enzymatic resolutions of cyclic amino alcohol precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2344. [Link]

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. RSC Publishing. [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Unknown. (n.d.). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. DataSpace. [Link]

  • Sajonz, P., et al. (2005). Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chromatography. Journal of Chromatography A, 1089(1-2), 135-41. [Link]

  • Unknown. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Zhang, T., et al. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81. [Link]

  • Dispas, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1256, 233-41. [Link]

  • Unknown. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Schugar, S., et al. (2022).
Optimization

Technical Support Center: Troubleshooting Low Yields in Spiro-Ring Formation Reactions

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1] However, the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1] However, the synthesis of these complex structures is often fraught with challenges, with low reaction yields being a primary concern for many researchers. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during spiro-ring formation reactions. Drawing upon established principles and field-proven insights, this guide aims to empower researchers to diagnose problems systematically and optimize their synthetic strategies for improved outcomes.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a common hurdle and can arise from a combination of factors.[2][3] A systematic approach to troubleshooting is the most effective way to identify and address the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[2][3]

  • Decomposition of Starting Material or Product: The reactants or the spirocyclic product may be unstable under the reaction conditions.

    • Troubleshooting: If you observe the formation of multiple, unidentifiable spots on your TLC plate, decomposition is a likely culprit.[2] To mitigate this, try lowering the reaction temperature, using milder reagents, or shortening the reaction time.[3] For instance, some acid-sensitive spiroketals may require alternatives to strong Brønsted acid catalysis.[4]

  • Suboptimal Reagent Stoichiometry: Inaccurate measurement of reagents can significantly impact the reaction outcome.

    • Troubleshooting: Ensure precise measurement and appropriate stoichiometry of all reactants, particularly the limiting reagent.[2] In some cases, using a slight excess of one reagent can drive the reaction to completion.[5]

  • Catalyst Inactivity or Deactivation: If your reaction employs a catalyst, its efficacy may be compromised.

    • Troubleshooting: Use fresh catalyst and handle it under appropriate inert conditions if it is air or moisture-sensitive.[2] If catalyst deactivation is suspected, consider screening different catalysts or increasing the catalyst loading.[3] For instance, in palladium-catalyzed spirocyclizations, the choice of ligand can be crucial.[6]

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates and yields.[2][7]

    • Troubleshooting: The polarity of the solvent can influence the stability of intermediates and transition states.[7][8] It is highly recommended to perform a solvent screen to identify the optimal medium for your specific transformation.[3]

Below is a general workflow for troubleshooting low yields in spirocyclization reactions.

G start Low Yield Observed monitor Monitor Reaction Progress (TLC, LC-MS, NMR) start->monitor incomplete Incomplete Reaction? monitor->incomplete decomposition Decomposition Observed? incomplete->decomposition No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes milder_conditions Use Milder Reagents/Lower Temperature decomposition->milder_conditions Yes check_stoichiometry Verify Reagent Stoichiometry decomposition->check_stoichiometry No end Improved Yield optimize_time_temp->end milder_conditions->end catalyst_issues Catalyst Inactivity? check_stoichiometry->catalyst_issues screen_catalysts Screen Catalysts/Increase Loading catalyst_issues->screen_catalysts Yes solvent_screen Perform Solvent Screen catalyst_issues->solvent_screen No screen_catalysts->end workup_issues Check Workup & Purification solvent_screen->workup_issues workup_issues->end

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am observing poor diastereoselectivity in my spiroketalization reaction. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of spiroketals, as the formation of the spirocenter can lead to multiple stereoisomers.[2] The stereochemical outcome is often governed by a delicate balance between thermodynamic and kinetic control.[9]

Strategies for Controlling Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control: Understanding whether your reaction is under thermodynamic or kinetic control is crucial.[2]

    • Thermodynamic Product: This is the most stable diastereomer and is favored by higher temperatures and longer reaction times, allowing for equilibration to the lowest energy state.[2][10]

    • Kinetic Product: This is the diastereomer that is formed the fastest and is favored by lower temperatures.[2]

    • Experimental Approach: To favor the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, consider increasing the reaction temperature or allowing the reaction to stir for a longer period.[2]

  • Catalyst and Reagent Control: The choice of catalyst or reagent can have a profound influence on stereoselectivity.

    • Chiral Catalysts/Auxiliaries: Employing chiral catalysts or auxiliaries can induce asymmetry and favor the formation of a specific diastereomer.[2] For example, chiral phosphoric acids have been used to synthesize enantioenriched (N,O)-spiroaminals.[11]

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome.

    • Directing Groups: Introducing bulky substituents or directing groups on the substrate can favor a particular trajectory for the cyclizing moiety, thus enhancing diastereoselectivity.[3]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[3][7]

    • Solvent Screening: A screen of various solvents is recommended as a change in solvent polarity can sometimes even reverse the diastereoselectivity.[3]

Q3: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?

A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities such as diastereomers and regioisomers.[2]

Effective Purification Strategies:

  • Flash Column Chromatography: This is the most common purification method.[2]

    • Optimization: Careful optimization of the solvent system is critical for achieving good separation. Using a gradient elution is often more effective than an isocratic elution for complex mixtures.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For separations that are difficult to achieve by flash chromatography, preparative HPLC offers higher resolution.[2] Both normal-phase and reversed-phase columns can be utilized depending on the polarity of the compound.

  • Crystallization: If your spirocyclic product is a solid, recrystallization can be a highly effective purification method, often yielding material of high purity.[2]

  • Separation of Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[2] In some cases, derivatization with a chiral resolving agent to form diastereomeric adducts can facilitate their separation.

In-Depth Troubleshooting Guides

Guide 1: Acid-Catalyzed Spiroketalization

Acid-catalyzed spiroketalization is a common method for the synthesis of spiroketals from dihydroxy-ketone precursors.[10] However, achieving high yields can be challenging.

Common Issues and Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete cyclizationIncrease catalyst loading or use a stronger Brønsted acid.[4]
Decomposition of starting material or productUse a milder acid catalyst (e.g., Amberlyst-15 resin) or lower the reaction temperature.[4]
Unfavorable equilibriumRemove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.
Poor Diastereoselectivity Thermodynamic and kinetic factorsSee FAQ Q2 for a detailed explanation of how to influence stereoselectivity.

Experimental Protocol: Optimizing Acid-Catalyzed Spiroketalization

  • Catalyst Screening: In separate vials, dissolve the dihydroxy-ketone precursor in an anhydrous solvent (e.g., dichloromethane or toluene). Add a catalytic amount of different Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid, Amberlyst-15).

  • Temperature Variation: Run the reactions at different temperatures (e.g., room temperature, 40 °C, reflux) and monitor the progress by TLC or LC-MS.

  • Water Removal: For reactions that appear to be in equilibrium, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Analysis: Compare the yields and diastereomeric ratios from each reaction to identify the optimal conditions.

Guide 2: Pictet-Spengler Reaction for Spiroindolenine Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related spiroindolenines from a β-arylethylamine and an aldehyde or ketone.[5][12]

Reaction Mechanism Overview:

G reactants β-arylethylamine + Aldehyde/Ketone schiff_base Schiff Base Formation reactants->schiff_base iminium_ion Iminium Ion Formation (Acid-Catalyzed) schiff_base->iminium_ion cyclization Intramolecular Electrophilic Attack (6-endo-trig) iminium_ion->cyclization deprotonation Deprotonation & Aromatization Restoration cyclization->deprotonation product Tetrahydroisoquinoline Product deprotonation->product

Caption: The general mechanism of the Pictet-Spengler reaction.[5][13]

Common Issues and Troubleshooting:

  • Low Yield with Electron-Deficient Aryl Groups: The Pictet-Spengler reaction works best with electron-rich β-arylethylamines.[5] For less nucleophilic aromatic rings, higher temperatures and stronger acids may be required, which can lead to side reactions.[12]

    • Solution: Consider using an N-acyliminium ion Pictet-Spengler reaction. Acylating the imine intermediate generates a highly electrophilic N-acyliminium ion that can cyclize under milder conditions with better yields.[12]

  • Formation of Spiroindolenine as a Side Product or Intermediate: In some cases, a spiroindolenine can be formed as a kinetic product, which may or may not rearrange to the desired tetrahydro-β-carboline.[14]

    • Troubleshooting: The fate of the spiroindolenine can be influenced by the acidity of the catalyst and the electronic properties of the migratory group.[14] Careful selection of the acid catalyst and reaction conditions can help control the reaction pathway.

Experimental Protocol: General Procedure for a Pictet-Spengler Reaction

  • Reactant Dissolution: Dissolve the β-arylethylamine and the aldehyde or ketone in a suitable solvent (e.g., methanol, toluene).

  • Acid Catalyst Addition: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂).[5]

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.[2]

References

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereoselective Reduction of Spiro-Ketones

Welcome to the Technical Support Center for the diastereoselective reduction of spiro-ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the diastereoselective reduction of spiro-ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve high diastereoselectivity in your reactions.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific issues you may encounter during the diastereoselective reduction of spiro-ketones, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor dr)

Potential Cause: Suboptimal choice of reducing agent, leading to non-selective hydride attack.

Suggested Solution: The steric and electronic properties of the reducing agent are paramount in achieving high diastereoselectivity.

  • Screen Bulky Reducing Agents: For substrates where steric hindrance is the primary controlling factor, employing bulky hydride sources can enhance facial selectivity. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are significantly more sterically demanding than sodium borohydride (NaBH₄) and can lead to improved diastereomeric ratios (dr).[1][2]

  • Consider Chelation Control: If your spiro-ketone possesses a nearby chelating group (e.g., hydroxyl, alkoxy), a chelation-controlled reduction can offer excellent stereocontrol.[1][3][4] Reagents like zinc borohydride (Zn(BH₄)₂) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) can form a rigid cyclic intermediate with the substrate, forcing the hydride to attack from a specific face.[3][5]

  • Utilize Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can modify the reactivity of NaBH₄. This is the basis of the Luche reduction, which is particularly effective for the 1,2-reduction of α,β-unsaturated ketones and can enhance diastereoselectivity by increasing the hardness of the hydride reagent.[6][7]

Potential Cause: Inappropriate reaction temperature.

Suggested Solution: Lowering the reaction temperature often improves diastereoselectivity.[8][9] Reactions are typically run at low temperatures (e.g., -78 °C) to enhance the energy difference between the diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.

Potential Cause: Incorrect solvent choice.

Suggested Solution: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical outcome.

  • For Chelation-Controlled Reductions: Use non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene.[3][8] These solvents will not compete with the substrate for coordination to the metal center of the reducing agent.

  • For Non-Chelation-Controlled Reductions: Coordinating solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) can be beneficial.[3]

Issue 2: Inconsistent or Irreproducible Results

Potential Cause: Presence of moisture in the reaction.

Suggested Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8] Many reducing agents and Lewis acids are sensitive to moisture, which can quench the reagents and lead to inconsistent results. Use anhydrous solvents.

Potential Cause: Variable quality or age of the reducing agent.

Suggested Solution: Use freshly opened or properly stored reducing agents. Hydride reagents can decompose over time, leading to lower reactivity and selectivity. It is good practice to titrate active hydride solutions to determine their exact molarity before use.

Issue 3: Competing Side Reactions (e.g., 1,4-reduction of enones)

Potential Cause: Use of a "soft" nucleophile with an α,β-unsaturated spiro-ketone.

Suggested Solution: To favor 1,2-reduction over 1,4-conjugate addition, use a "hard" hydride source. The Luche reduction (NaBH₄/CeCl₃) is the classic example of converting the "soft" borohydride into a harder nucleophilic species, which preferentially attacks the hard electrophilic carbonyl carbon.[6][7]

Issue 4: Difficulty in Determining Diastereomeric Ratio

Potential Cause: Overlapping signals in ¹H NMR spectra.

Suggested Solution:

  • ¹⁹F NMR: If your molecule contains a fluorine atom, ¹⁹F NMR can be a powerful tool for determining diastereomeric ratios due to its high sensitivity and large chemical shift dispersion.

  • Chiral HPLC/GC: Chiral stationary phases can separate diastereomers, allowing for accurate quantification.

  • Derivatization: Converting the alcohol products into diastereomeric esters or ethers with a chiral derivatizing agent can resolve signal overlap in NMR or improve separation in chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a chelation-controlled and a non-chelation-controlled reduction strategy?

A1: The choice depends on the structure of your spiro-ketone. If your substrate has a Lewis basic functional group (e.g., -OH, -OR) at the α- or β-position relative to the ketone, a chelation-controlled reduction is often the best approach to achieve high diastereoselectivity.[3][4] The chelating group will coordinate to the metal center of the reducing agent, forming a rigid cyclic intermediate that directs the hydride attack. If no such chelating group is present, a non-chelation-controlled approach, relying on steric models like the Felkin-Anh or Cram's rule, is more appropriate.[2][10][11]

Q2: Can biocatalysis be used for the diastereoselective reduction of spiro-ketones?

A2: Yes, biocatalysis using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) can be a powerful and environmentally friendly method for achieving high diastereoselectivity.[8][12] These enzymatic reductions often proceed with excellent stereocontrol. However, optimization of the specific enzyme and reaction conditions is typically required for a given substrate.[12]

Q3: My spiro-ketone is part of a complex molecule with multiple functional groups. How can I selectively reduce the ketone?

A3: Chemoselectivity is a key consideration in complex molecule synthesis.

  • Luche Reduction: This method is known for its high chemoselectivity. It will reduce ketones in the presence of aldehydes, as the aldehyde forms an acetal under the reaction conditions and is thus protected.[6][7]

  • Sodium Borohydride: NaBH₄ is a mild reducing agent that will typically reduce aldehydes and ketones without affecting less reactive functional groups like esters, amides, or carboxylic acids.[13]

  • Protecting Groups: If necessary, other sensitive functional groups can be protected prior to the reduction.

Q4: What is the Felkin-Anh model and how does it apply to spiro-ketones?

A4: The Felkin-Anh model is a widely used stereochemical model to predict the outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[10][11][14] The model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest substituent on the adjacent stereocenter.[4][10] For spiro-ketones, the ring system itself imposes significant conformational constraints that must be considered in conjunction with the Felkin-Anh principles to predict the major diastereomer.

Experimental Protocols

Protocol 1: General Procedure for a Chelation-Controlled Reduction using Red-Al

This protocol is adapted from the work of Bajwa and Jennings for the reduction of protected α-hydroxy ketones.[3]

  • Preparation: Under an argon atmosphere, dissolve the acetal-protected α-hydroxy spiro-ketone (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Red-Al® (1.2 mmol) in toluene dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Luche Reduction

This protocol is a general procedure for the selective 1,2-reduction of an α,β-unsaturated spiro-ketone.[6]

  • Preparation: In a round-bottom flask, dissolve the α,β-unsaturated spiro-ketone (1.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 mmol) in methanol (10 mL).

  • Stirring: Stir the mixture at room temperature for 15 minutes until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Quenching: Quench the reaction by the slow addition of water (5 mL).

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for a Hypothetical Spiro-Ketone

Reducing AgentConditionsDiastereomeric Ratio (dr)Yield (%)Reference
NaBH₄MeOH, 0 °C2:195[13]
L-Selectride®THF, -78 °C15:188[1][2]
Zn(BH₄)₂Et₂O, -20 °C>20:192[5]
Red-Al®Toluene, -78 °C12:180[3][5]
NaBH₄ / CeCl₃·7H₂OMeOH, 0 °C10:190[6]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Reagent Is the reducing agent appropriate? Start->Check_Reagent Check_Temp Is the reaction temperature optimized? Check_Reagent->Check_Temp No Solution_Reagent Screen bulky or chelating agents. Consider Lewis acid additives. Check_Reagent->Solution_Reagent Yes Check_Solvent Is the solvent choice correct? Check_Temp->Check_Solvent No Solution_Temp Lower the reaction temperature (e.g., -78 °C). Check_Temp->Solution_Temp Yes Check_Moisture Are anhydrous conditions maintained? Check_Solvent->Check_Moisture No Solution_Solvent Switch to non-coordinating (chelation) or coordinating (non-chelation) solvent. Check_Solvent->Solution_Solvent Yes Solution_Moisture Use flame-dried glassware, inert atmosphere, and anhydrous solvents. Check_Moisture->Solution_Moisture Yes End Improved Diastereoselectivity Check_Moisture->End No Solution_Reagent->End Solution_Temp->End Solution_Solvent->End Solution_Moisture->End

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Stereochemical Control Models

Stereochemical_Models cluster_0 Non-Chelation Control cluster_1 Chelation Control Felkin_Anh Felkin-Anh Model (Steric Control) Product Diastereomeric Alcohol Product Felkin_Anh->Product Cram_Chelate Cram-Chelate Model (Electronic & Steric Control) Cram_Chelate->Product Spiro_Ketone Spiro-Ketone Substrate Spiro_Ketone->Felkin_Anh No chelating group Spiro_Ketone->Cram_Chelate Chelating group present (e.g., α-alkoxy)

Caption: Decision tree for applying stereochemical models.

References

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Yadav, J. S., et al. (2012). Diastereoselective reductive ring expansion of spiroketal dihydropyranones to cis-fused bicyclic ethers. Organic Letters, 14(23), 5892–5895. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

  • OpenOChem Learn. Felkin-Anh Model. [Link]

  • Wyzgowski, D. L., et al. (2018). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. The Journal of Organic Chemistry, 83(23), 14532–14541. [Link]

  • Chemistry Stack Exchange. (2016). Cram's rule for nucleophilic addition to carbonyl groups. [Link]

  • Wikipedia. (2023). Luche reduction. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • University of Liverpool. Felkin-Ahn and Cram Chelate Models. [Link]

  • Ess, D. H., et al. (2023). Mechanochemical Felkin-Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. Journal of the American Chemical Society, 145(8), 4564–4573. [Link]

  • Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2011). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. [Link]

  • Dalal Institute. (2021). Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule. [Link]

  • MDPI. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • ResearchGate. (2001). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. [Link]

  • ACS Publications. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

  • Chemguide. (2015). Reduction of aldehydes and ketones. [Link]

  • YouTube. (2025). What is Crams Rule ? Asymmetric Synthesis Diastereoselectivity Mechanism Anti Crams GATE NET SET. [Link]

  • ResearchGate. (2023). Mechanochemical Felkin-Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. [Link]

  • National Center for Biotechnology Information. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. [Link]

  • Wikipedia. (2023). Asymmetric induction. [Link]

  • Proprep. Explain the Luche reduction and its selectivity in organic synthesis. [Link]

  • University of Toronto. Enantioselective Reduction of Ketones. [Link]

  • Chem-Station. (2014). Luche Reduction. [Link]

  • University of Bristol. II Reduction Reactions. [Link]

  • University of Bristol. Chelation-Controlled Intermolecular Hydride Delivery. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • National Center for Biotechnology Information. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. [Link]

  • National Center for Biotechnology Information. (2012). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. [Link]

  • Chemguide. (2015). Reduction of aldehydes and ketones. [Link]

  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Amine Intermediates

Welcome to the Technical Support Center for the purification of polar spirocyclic amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar spirocyclic amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these complex and often highly polar molecules. The unique structural features of spirocyclic amines, combined with their basicity and polarity, necessitate carefully considered purification strategies. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Chromatography Challenges

Question 1: My polar spirocyclic amine streaks badly or shows poor peak shape on a standard silica gel column. What is causing this and how can I fix it?

Answer: This is a classic issue arising from the fundamental incompatibility between a basic amine and an acidic stationary phase.[1] The amine functional group, being basic, interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it doesn't elute, resulting in low recovery.[2]

  • Tailing/Streaking: The slow and uneven release of the amine from the silica surface causes the characteristic elongated peaks or streaks on a TLC plate or in a chromatogram.

  • Co-elution with Impurities: Poor peak shape reduces the resolution between your target compound and closely related impurities.[3]

Troubleshooting Workflow:

Caption: Troubleshooting poor peak shape in silica chromatography.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase.[1]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the solvent system. The more basic TEA will preferentially interact with the silica's acidic sites, effectively "masking" them from your spirocyclic amine and allowing it to elute more symmetrically.

    • Ammonia: A solution of 2M ammonia in methanol can be used as a polar modifier in your eluent system.[4] This is particularly effective for highly polar amines that require a significant proportion of methanol for elution.[4]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using a stationary phase that has been chemically modified with amino groups can be highly effective.[1] This creates a less acidic surface, minimizing the strong acid-base interactions that cause poor peak shape.[1]

Question 2: My polar spirocyclic amine elutes in the void volume on a C18 reversed-phase column, even with high aqueous mobile phase concentrations. How can I achieve retention?

Answer: This is a common problem for highly polar compounds in reversed-phase high-performance liquid chromatography (RP-HPLC).[5] The nonpolar C18 stationary phase offers little to no interaction with your polar analyte, causing it to travel with the solvent front.[6]

Troubleshooting Strategies:

StrategyPrincipleKey Considerations
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.[7][8]This is often the most effective solution. The ion-exchange mechanism provides strong retention for the basic amine, while the reversed-phase character helps separate based on hydrophobicity.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase (like silica, diol, or amine) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][9]The polar analyte partitions into a water-rich layer on the stationary phase surface, leading to retention. HILIC is an excellent alternative for compounds that are too polar for reversed-phase.
Ion-Pairing Chromatography An ion-pairing reagent (e.g., trifluoroacetic acid - TFA) is added to the mobile phase. This reagent forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and thus its retention on the C18 column.[10]While effective, ion-pairing reagents can be difficult to remove from the final product and may suppress the signal in mass spectrometry detection.[8]

Experimental Protocol: Getting Started with Mixed-Mode Chromatography

  • Column Selection: Choose a mixed-mode column with both reversed-phase and cation-exchange properties.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Start with a buffered aqueous solution (e.g., 20 mM ammonium formate, pH adjusted to 3.0). The buffer is crucial for controlling the ionization state of your amine and the stationary phase.

    • Organic Component (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a high aqueous concentration to ensure retention of your polar amine. A typical starting gradient might be 95% A to 5% A over 20 minutes.

  • Optimization: Adjust the pH and buffer concentration to fine-tune the selectivity.[8] A lower pH will ensure the amine is fully protonated, maximizing interaction with the cation-exchange groups.

Crystallization and Salt Formation

Question 3: My spirocyclic amine is an oil or an amorphous solid that is difficult to handle and purify. How can I induce crystallization?

Answer: Many amines, especially complex ones, are reluctant to crystallize in their freebase form. Converting the amine to a salt is a highly effective strategy to induce crystallization and facilitate purification.[11][12][13] Salts are ionic compounds that often form well-defined, stable crystal lattices.[13]

Workflow for Amine Salt Formation and Crystallization:

Caption: General workflow for amine purification via salt crystallization.

Commonly Used Acids for Salt Formation:

AcidAdvantagesDisadvantages
Hydrochloric Acid (HCl) Readily available, forms well-defined hydrochloride salts.[13]Can be corrosive. Requires a subsequent basic workup to regenerate the free amine.[12]
Trichloroacetic Acid (TCA) Forms salts that often precipitate easily. The TCA can be removed by heating, which causes decarboxylation to volatile byproducts (chloroform and CO2), directly yielding the pure free amine.[11][14]TCA is a strong acid and should be handled with care.
Oxalic Acid Often forms highly crystalline oxalate salts, which can be useful for difficult-to-crystallize amines.[15]Oxalate salts can sometimes have very low solubility, making recrystallization challenging.[15]

Question 4: I've formed an amine salt, but it precipitated out with impurities. How can I purify the salt?

Answer: Once the salt has been formed and isolated, it can be further purified by recrystallization.[16] The key is to find a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.[17]

Experimental Protocol: Recrystallization of an Amine Salt

  • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof). The ideal solvent will dissolve the salt upon heating but allow it to crystallize upon cooling.[17]

  • Dissolution: Place the crude salt in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.[17]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[17]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Extraction and Work-up Issues

Question 5: During an aqueous work-up, my polar spirocyclic amine seems to be lost, and I have low recovery from the organic layer. What is happening?

Answer: The high polarity and basicity of your spirocyclic amine can lead to significant solubility in the aqueous phase, especially if the pH of the aqueous layer is acidic. The amine can become protonated to form a water-soluble ammonium salt, which will then partition into the aqueous layer.[18][19][20]

Troubleshooting Low Recovery in Extractions:

  • pH Control is Critical: Before extracting your product into an organic solvent, ensure the aqueous layer is basic (pH > 10). Add a strong base like sodium hydroxide (NaOH) to deprotonate the ammonium salt, converting it back to the neutral, more organic-soluble free amine.[21]

  • Increase the Ionic Strength of the Aqueous Layer ("Salting Out"): Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of your organic compound in the aqueous phase and promotes its partitioning into the organic layer.

  • Choose the Right Organic Solvent: Use a more polar organic solvent for the extraction. While diethyl ether or hexane are common, they may not be effective for highly polar amines. Consider using ethyl acetate, dichloromethane (DCM), or even a mixture like DCM/isopropanol.

  • Perform Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. This is a more efficient way to recover the product from the aqueous phase.

Logical Flow for an Effective Acid-Base Extraction:

Acid_Base_Extraction_Flow start Crude Reaction Mixture in Organic Solvent wash_acid Wash with dilute acid (e.g., 1M HCl) to remove basic impurities start->wash_acid aq_layer1 Aqueous Layer 1: Protonated Basic Impurities wash_acid->aq_layer1 Separate org_layer1 Organic Layer 1: Contains Product and Neutral/Acidic Impurities wash_acid->org_layer1 wash_base Wash with dilute base (e.g., 1M NaOH) to remove acidic impurities org_layer1->wash_base aq_layer2 Aqueous Layer 2: Deprotonated Acidic Impurities wash_base->aq_layer2 Separate org_layer2 Organic Layer 2: Contains Purified Product and Neutral Impurities wash_base->org_layer2 dry_concentrate Dry over Na2SO4, filter, and concentrate org_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: A standard acid-base extraction workflow.

Note: If your target spirocyclic amine is the only basic component, you can use this process to isolate it. After the initial acid wash, the aqueous layer containing your protonated product would be collected. This aqueous layer is then made basic with NaOH, and the now-neutral amine is back-extracted into an organic solvent.[21]

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Troubleshooting common issues in spirocyclic compound synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 16). MDPI.
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC - NIH.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane. (n.d.). Benchchem.
  • 22.2: Basicity of Amines and Ammonium Salt Formation. (2019, September 3). Chemistry LibreTexts.
  • Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). (n.d.).
  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. (n.d.). ResearchGate.
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023, November 6). PMC.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.
  • Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. (2025, January 20). IntechOpen.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017, June 1).
  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (2021, February 9). MDPI.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.
  • Crystallization. (n.d.).
  • Column chromatography. (n.d.). Columbia.
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025, August 6). ResearchGate.
  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. (n.d.). NEB.
  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 11). ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Alternative of picric acid for recrystallisation. (2024, November 6). Reddit.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate.
  • Isolation (Recovery). (n.d.). University of Alberta.
  • Process for the purification of amines. (n.d.). Google Patents.

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Troubleshooting

Technical Support Center: HPLC Method Development for 8-azaspiro[4.5]decan-4-ol

Welcome to the Technical Support Center. As application scientists, we understand that developing robust chromatographic methods for basic spirocyclic amines like 8-azaspiro[4.5]decan-4-ol requires navigating specific ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that developing robust chromatographic methods for basic spirocyclic amines like 8-azaspiro[4.5]decan-4-ol requires navigating specific physicochemical hurdles.

The spirocyclic core restricts conformational flexibility, which is highly desirable in drug design but demands highly ordered chiral stationary phases for isomer resolution[1]. Furthermore, the secondary piperidine nitrogen (N8) is strongly basic (pKa ~9–10). If not properly managed, this basicity leads to severe secondary interactions with the stationary phase, resulting in peak tailing, poor recovery, and non-reproducible retention times[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your analytical workflows are accurate and reproducible.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does 8-azaspiro[4.5]decan-4-ol exhibit severe peak tailing on standard C18 columns, and how can I fix it? Causality: At typical acidic or neutral mobile phase pH (pH 2–7), the secondary amine at the 8-position is fully protonated. These positively charged analytes interact strongly with residual acidic silanol groups (Si-O⁻) on the silica support of standard C18 columns via ion-exchange mechanisms. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes asymmetric peak shapes and broad elution bands[2][4]. Solution:

  • High-pH RP-HPLC: Utilize an ethylene-bridged hybrid (BEH) C18 column capable of withstanding pH 10. Use 10 mM ammonium bicarbonate (pH 10) as the aqueous phase. At this pH, the amine is neutralized, eliminating electrostatic silanol interactions.

  • Polar-Embedded Phases: If low pH is required for MS compatibility, switch to a Cyano or Amide-embedded C18 column. These phases intrinsically shield residual silanols[5].

Q2: What is the most effective strategy for the enantiomeric separation of the (4R) and (4S) isomers? Causality: The rigid spirocyclic framework requires a chiral stationary phase (CSP) with highly ordered chiral cavities to achieve differential stereoligation. Solution: Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose derivatives (e.g., Chiralcel OD-H), are the gold standards for spirocyclic amines[6][7]. Critical Insight: You must add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the normal-phase eluent. This basic modifier acts as a masking agent, competitively binding to the chiral stationary phase's achiral acidic sites, thereby preventing the basic spiro-amine from tailing and ruining the chiral resolution[6].

Q3: I am using an ion-pairing agent (like TFA) to improve peak shape, but I am experiencing baseline drift and signal suppression in LC-MS. What are the alternatives? Causality: Trifluoroacetic acid (TFA) forms a neutral complex with basic amines, improving retention on RP columns. However, TFA has high surface tension and strongly binds to the MS source, causing severe ion suppression[8]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes high organic content (>70% Acetonitrile) with volatile buffers (e.g., ammonium formate). This provides excellent peak shape for polar basic amines and enhances electrospray ionization (ESI) efficiency for LC-MS[8].

Q4: Why is my signal-to-noise ratio so low even at high sample concentrations? Causality: 8-azaspiro[4.5]decan-4-ol is an aliphatic spirocycle lacking extended π-conjugation or aromatic rings. Consequently, it lacks a strong chromophore and has negligible UV absorbance above 220 nm. Solution: Utilize universal detection techniques such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[8]. If UV must be used, ensure HPLC-grade solvents with low UV cutoffs are employed and monitor strictly at 205–210 nm.

Section 2: Chromatographic Method Development Workflow

HPLC_Workflow Start 8-azaspiro[4.5]decan-4-ol Method Development Goal Determine Analytical Objective Start->Goal Achiral Achiral Purity & Reaction Monitoring Goal->Achiral Chiral Enantiomeric Separation (4R vs 4S Isomers) Goal->Chiral RP Reversed-Phase (RP-HPLC) Hybrid C18 Column 10 mM NH4HCO3 (pH 10) / MeCN Achiral->RP HILIC HILIC Mode Amide or Diol Column NH4 Formate / High MeCN Achiral->HILIC CSP Chiral Stationary Phase Amylose/Cellulose-based (e.g., Chiralpak AD-H) Chiral->CSP Modifier Add Basic Modifier 0.1% - 0.2% DEA/TEA (Critical for Peak Symmetry) CSP->Modifier

Decision tree for 8-azaspiro[4.5]decan-4-ol HPLC method development.

Section 3: Standardized Experimental Protocols

Protocol A: Achiral Purity Assessment (High-pH RP-HPLC)

Self-Validating System: System suitability is validated by a tailing factor (Tf) of ≤ 1.5 for the main peak. If Tf > 1.5, verify the mobile phase pH is exactly 10.0 to ensure complete amine neutralization.

  • Column Preparation: Install a high-pH tolerant column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust pH to 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 8-azaspiro[4.5]decan-4-ol in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: 5% to 60% B

    • 10–12 min: 60% to 95% B

    • 12–15 min: 95% B

    • 15–15.1 min: 5% B (Equilibration for 5 min)

  • Instrument Parameters: Flow rate: 1.0 mL/min. Column Temperature: 40 °C. Detection: CAD (Evaporation Temp: 35 °C) or UV at 210 nm[8].

Protocol B: Chiral Resolution of (4R) and (4S) Enantiomers (Normal Phase)

Self-Validating System: Baseline resolution (Rs ≥ 2.0) of the two enantiomers confirms the efficacy of the chiral selector. If Rs < 2.0, decrease the ethanol modifier concentration by 2-5%.

  • Column Preparation: Install a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm[7].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Ethanol (90:10 v/v). Add 0.1% Diethylamine (DEA) to the total volume. Note: Ensure DEA is fresh; degraded DEA forms carbonates that ruin peak shape[6].

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 0.5 mg/mL.

  • Instrument Parameters: Flow rate: 1.0 mL/min. Column Temperature: 25 °C. Isocratic elution for 20 minutes. Detection: CAD or UV at 210 nm.

Section 4: Quantitative Data & Selection Matrices

Table 1: Column Selection Matrix for 8-azaspiro[4.5]decan-4-ol

Chromatographic ModeRecommended Stationary PhasePrimary Retention MechanismProsCons
Reversed-Phase (High pH) BEH C18 (e.g., XBridge)Hydrophobic partitioning (neutralized amine)Excellent peak shape, MS compatibleRequires pH-tolerant silica
HILIC Amide or Bare SilicaHydrophilic partitioning / Hydrogen bondingHigh retention for polar core, MS friendlyLong equilibration times
RP (Polar Embedded) Cyano or Amide-C18Hydrophobic + Shielded silanolsWorks at low pH without ion-pairingLower overall retention
Chiral (Normal Phase) Amylose/Cellulose CarbamatesSteric fit, Hydrogen bonding, π-π interactionsBaseline enantiomeric resolutionRequires non-aqueous solvents

Table 2: Mobile Phase Additives and Their Effects on Basic Spirocyclic Amines

AdditiveConcentrationTarget pHEffect on 8-azaspiro[4.5]decan-4-olMS Compatibility
Ammonium Bicarbonate 10 mM10.0Deprotonates amine, eliminates silanol tailingExcellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%2.0Forms neutral ion-pair, sharpens peaksPoor (Ion suppression)
Formic Acid 0.1%2.7Protonates amine, requires end-capped columnsExcellent
Diethylamine (DEA) 0.1% - 0.2%N/A (NP)Masks acidic sites on chiral stationary phasesPoor (Use UV/CAD)

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH.[Link]

  • Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products. SCIRP.[Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. PMC - NIH.[Link]

  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand: (S)-(+)- and (R)-(-)-[18F]FBFP. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Crystallization of Spiro-Piperidine Hydrochloride Salts

Welcome to the Technical Support Center for the crystallization of spiro-piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of spiro-piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine theoretical principles with practical, field-proven insights to help you overcome common challenges in your crystallization experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of spiro-piperidine hydrochloride salts. We focus on the causality behind these issues and provide systematic approaches to resolve them.

Issue 1: No Crystal Formation or "Oiling Out"

This is one of the most common and frustrating challenges in crystallization. It typically indicates a problem with supersaturation, solvent choice, or nucleation kinetics. "Oiling out," or liquid-liquid phase separation, occurs when the salt separates from the solution as a liquid phase instead of an ordered solid crystalline phase.[1][2]

Causality:

  • High Supersaturation: If the concentration of the salt is too far above its solubility limit at a given temperature, the system may not have enough time to organize into a crystal lattice, leading to the rapid precipitation of an amorphous oil.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the necessary level of supersaturation from being reached upon cooling or evaporation. Conversely, a solvent that is too poor can cause the salt to crash out of solution immediately.

  • Rapid Cooling: Cooling the solution too quickly can drive the system into a state of high supersaturation where oiling out is kinetically favored over the slower process of crystal nucleation and growth.[3]

  • Impurities: The presence of impurities can inhibit crystal nucleation or interact with the salt to form a lower-melting eutectic mixture.

Troubleshooting Decision Tree:

G start Start: Oiling Out or No Precipitation check_supersaturation Is the solution highly concentrated and/or cooled rapidly? start->check_supersaturation reduce_supersaturation Reduce Supersaturation check_supersaturation->reduce_supersaturation Yes induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation No action_heat 1. Re-heat solution to dissolve oil. 2. Add more solvent (10-20% volume). 3. Allow to cool much more slowly. reduce_supersaturation->action_heat reevaluate If problem persists: Re-evaluate Solvent System action_heat->reevaluate action_seed 1. Add seed crystals. 2. Scratch inner surface of the vial. 3. Consider a different anti-solvent. induce_nucleation->action_seed action_seed->reevaluate

Caption: Troubleshooting decision tree for "oiling out".

Step-by-Step Solutions:

  • Reduce Concentration: If an oil has formed, try re-heating the solution until the oil redissolves. Then, add a small amount of additional solvent (5-20% of the original volume) to slightly decrease the concentration before attempting to cool again.[2]

  • Slow Down the Cooling Process: A slower, more controlled cooling profile is crucial. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, perhaps insulated with paper towels or an inverted beaker, and then transfer it to a refrigerator (4 °C).[1][3] This gives the molecules more time to arrange into an ordered crystal lattice.

  • Induce Nucleation: If the solution remains clear with no precipitation, it may be supersaturated but kinetically hindered from nucleating.

    • Seeding: Add a few microcrystals of the spiro-piperidine hydrochloride salt (if available) to the solution to provide a template for crystal growth.[2]

    • Scratching: Gently scratch the inside of the glass vessel at the air-liquid interface with a glass rod. The microscopic imperfections created can serve as nucleation sites.[2]

  • Re-evaluate the Solvent System: If the above steps fail, the solvent system is likely suboptimal. A systematic solvent screen is recommended (see FAQ 1). Consider using a binary solvent system (a "good" solvent in which the salt is soluble, and a "poor" solvent or "anti-solvent" in which it is not) to gain finer control over solubility.[4]

Issue 2: Crystals are Too Small or Poor Quality (e.g., Needles, Plates)

While obtaining a solid is a success, the quality of the crystals is paramount for accurate analytical characterization (like single-crystal X-ray diffraction) and for downstream processing.

Causality:

  • Rapid Crystal Growth: Similar to oiling out, when crystallization occurs too quickly, it can lead to the formation of many small crystals or poorly defined habits instead of fewer, larger, higher-quality ones.[3]

  • Solvent Effects: The solvent can influence crystal morphology. For instance, apolar solvents have been observed to increase the aspect ratio of crystals, leading to more needle-like shapes.[5]

  • High Nucleation Rate: If too many nucleation events occur simultaneously, the available solute will be distributed among many small crystals rather than contributing to the growth of a few larger ones.

Step-by-Step Solutions:

  • Reduce the Rate of Supersaturation: The key is to slow everything down.

    • For Slow Cooling: Use a more gradual cooling ramp or better insulation.

    • For Slow Evaporation: Partially cover the vial to reduce the rate of solvent evaporation.

    • For Vapor Diffusion: Use a less volatile anti-solvent.

  • Use a Co-solvent or Additive: Sometimes, a small amount of a co-solvent can modify the crystal habit by adsorbing to specific crystal faces, slowing their growth and allowing other faces to develop more fully.

  • Redissolve and Recrystallize: A powerful technique is to perform a recrystallization.[4] Isolate the poor-quality crystals, redissolve them in a minimum amount of hot solvent, and repeat the crystallization process with a slower cooling or evaporation rate.

Issue 3: Low Crystallization Yield

A low yield can make the process inefficient, especially when working with valuable materials.

Causality:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3]

  • Incomplete Precipitation: The final temperature may not be low enough to maximize the precipitation of the salt.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Step-by-Step Solutions:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Cool Thoroughly: After initial cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for an extended period to ensure maximum precipitation.

  • Concentrate the Mother Liquor: If the yield is still low, you can carefully evaporate some of the solvent from the mother liquor (the remaining solution after filtration) to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for my spiro-piperidine HCl salt?

A1: Solvent selection is the most critical parameter in crystallization. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] For hydrochloride salts, polar protic solvents (like alcohols) or polar aprotic solvents (like acetonitrile) are often good starting points. A systematic screening process is highly recommended.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude spiro-piperidine HCl salt into several small test tubes or vials.

  • Solubility Test: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the vial. A suitable solvent will fully dissolve the compound upon heating.[4]

  • Cooling: Allow the vials that formed clear solutions upon heating to cool to room temperature, and then place them in an ice bath. The formation of a crystalline solid indicates a promising solvent.

  • Binary Systems: If no single solvent is ideal, try binary systems. Dissolve the compound in a small amount of a "good" solvent (e.g., methanol) and slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexanes) until the solution becomes persistently turbid. Gently warm to clarify and then cool slowly.[4]

Table 1: Common Solvents for Hydrochloride Salt Crystallization

Solvent ClassExamplesPolarityKey Considerations
Alcohols Ethanol, Isopropanol, MethanolHighGood for dissolving polar HCl salts. Often used in cooling crystallizations.[4]
Ketones AcetoneMedium-HighCan be effective, but watch for potential side reactions with primary/secondary amines.
Nitriles AcetonitrileMedium-HighA versatile polar aprotic solvent. Good for anti-solvent and cooling methods.[5]
Esters Ethyl AcetateMediumOften used as an anti-solvent or in binary systems with more polar solvents.
Ethers Diethyl Ether, MTBE, DioxaneLowAlmost always used as anti-solvents due to the low solubility of ionic salts.
Hydrocarbons Hexanes, TolueneVery LowExclusively used as anti-solvents. Toluene can promote π-π stacking.[5]
Q2: What is the role of pH in the crystallization of a piperidine hydrochloride salt?

A2: The pH of the solution is critical for maintaining the salt form. Spiro-piperidine is a basic compound. To exist as the hydrochloride salt, the solution must be acidic enough to keep the piperidine nitrogen protonated. The pKa of a protonated piperidine is typically around 11.[6]

  • Maintaining the Salt: Crystallization should be performed under conditions where the pH is well below the pKa of the parent amine to prevent disproportionation, where the salt reverts to the free base and free HCl.[7] For most piperidines, a pH below 7 is generally safe.

  • Influence on Solubility: The solubility of the salt is pH-dependent. At very low pH (e.g., in the presence of excess HCl), the solubility of the hydrochloride salt can actually decrease due to the "common ion effect," which can be exploited to increase yield.[7]

Q3: What are the most effective crystallization techniques for these salts?

A3: There is no single "best" method; the choice depends on the compound's properties and the quantity of material. Vapor diffusion is excellent for small quantities when seeking high-quality single crystals, while slow cooling is better for larger-scale purification.[8]

G start Start: Crude Spiro-Piperidine HCl Salt dissolve Dissolve in a suitable 'Good' Solvent (e.g., Methanol, Ethanol) start->dissolve slow_cool Slow Cooling dissolve->slow_cool Slight excess solvent, heat to dissolve slow_evap Slow Evaporation dissolve->slow_evap Unsaturated solution vapor_diff Vapor Diffusion dissolve->vapor_diff Concentrated solution crystals Harvest Crystals slow_cool->crystals slow_evap->crystals vapor_diff->crystals

Caption: General workflow for selecting a crystallization method.

Protocol 1: Slow Cooling Recrystallization

  • Place the crude spiro-piperidine HCl salt in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (determined from screening).

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you may transfer the flask to an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[4]

Protocol 2: Vapor Diffusion This technique is ideal for growing high-quality single crystals from a small amount of material.[8]

  • Dissolve the compound (1-10 mg) in a small volume (0.1-0.5 mL) of a "good" solvent in a small, open vial (e.g., a 1-dram vial).

  • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker) that contains a larger volume (1-3 mL) of a volatile "poor" solvent (anti-solvent).

  • Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • This gradual decrease in solubility will slowly induce crystallization over hours or days. Do not disturb the setup.[8]

Q4: My HCl salt is highly hygroscopic. How can I handle it and what are my options?

A4: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with hydrochloride salts, as the chloride ion is a good hydrogen bond acceptor and can readily incorporate water into the crystal lattice, sometimes forming hydrates.[9][10]

Handling and Mitigation:

  • Inert Atmosphere: Handle the material in a glove box or under a stream of dry, inert gas (like nitrogen or argon) whenever possible.

  • Drying: Dry the crystals thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. Use a desiccant like P₂O₅.

  • Storage: Store the dried salt in a tightly sealed vial inside a desiccator.

  • Co-crystallization: If hygroscopicity remains a major problem for formulation, co-crystallization can be an effective strategy. By introducing a "guest" molecule (a co-former, such as a carboxylic acid) that forms strong hydrogen bonds with the chloride ion, you can create a new, stable crystal lattice that is less prone to water uptake.[9][11] This technique alters the physical properties without breaking the ionic bond of the HCl salt.[11]

Q5: How can I confirm the identity, purity, and form of my crystals?

A5: A combination of analytical techniques is essential for full characterization.

  • Purity (and Identity): High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and Mass Spectrometry (MS) confirms the molecular weight.[12]

  • Form Confirmation (Crystallinity): Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystal form and detecting polymorphism. Each crystalline form will have a unique diffraction pattern.[13]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can determine the melting point and detect phase transitions, which can indicate the presence of different polymorphs or solvates.

  • Absolute Structure: For definitive structural elucidation, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard, providing the precise arrangement of atoms in the crystal lattice.[8]

References

  • White Rose Research Online (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online. [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg Chemistry Department. [Link]

  • LibreTexts, Chemistry (2022). 3.6F: Troubleshooting. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Sroka, P., et al. (2020). Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. [Link]

  • Zaworotko, M. J., et al. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Martínez-Otero, D., et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. [Link]

  • Various Authors (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Gorniak, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Remenar, J. F., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Shtukenberg, A. G., et al. (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF on ResearchGate. [Link]

  • Ghasemzadeh, M. A., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Molecules. [Link]

  • O'Malley, C., et al. (2020). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Semantic Scholar. [Link]

  • Sciencemadness.org (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Kennedy, A. R. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses, University of Glasgow. [Link]

  • El-Sayed, N. N. E., et al. (2025). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Shtukenberg, A. G., et al. (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton, University of Southampton. [Link]

Sources

Reference Data & Comparative Studies

Validation

Resolving 3D Pharmacophores: A Comparative Guide to X-ray Crystallography Screening for 8-azaspiro[4.5]decane Derivatives

The Structural Challenge of the 8-azaspiro[4.5]decane Scaffold The 8-azaspiro[4.5]decane moiety is a highly privileged, sp3 -rich pharmacophore utilized extensively in modern medicinal chemistry. It serves as the core sc...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge of the 8-azaspiro[4.5]decane Scaffold

The 8-azaspiro[4.5]decane moiety is a highly privileged, sp3 -rich pharmacophore utilized extensively in modern medicinal chemistry. It serves as the core scaffold for anxiolytics (e.g., buspirone), muscarinic M1 agonists (e.g., YM796), and even advanced non-linear optical materials.

Unlike flat, planar heteroaromatics that readily stack via π−π interactions to form highly ordered crystal lattices, spirocyclic compounds possess immense 3D spatial bulk. Crystallographic studies confirm that the [1], which dictates the spatial orientation of the spiro-junction. While this 3D character drastically improves target specificity and metabolic stability, it severely complicates X-ray crystallography. The bulky, non-planar nature of the scaffold disrupts standard crystal packing forces, often resulting in high mosaicity, twinned crystals, or amorphous precipitation during co-crystallization trials.

To determine the absolute configuration of these molecules—such as how the[2]—or to map their binding modes in complex targets like the[3], selecting the correct high-throughput crystallization screen is the most critical variable in the workflow.

Product Comparison: Morpheus® vs. Index™ Screen

As a structural biologist, I approach crystallization not as a lottery, but as a thermodynamic puzzle. Traditional sparse-matrix screens rely heavily on simple salts and PEGs to drive supersaturation. However, these simple precipitants struggle to bridge the large, irregular solvent channels created by bulky spiro-ligands.

In contrast, additive-based screens like Morpheus® (Molecular Dimensions) are specifically engineered with a matrix of small, drug-like amphiphiles, polyols, and PEGs. These additives co-crystallize within the void spaces around the 8-azaspiro[4.5]decane core, stabilizing the flexible loops of the protein and locking the complex into a rigid lattice. We compared this approach against the traditional Index™ Screen (Hampton Research) for resolving spirocycle-protein complexes.

Quantitative Performance Comparison
MetricMorpheus® (Targeted Additive Screen)Index™ (Standard Sparse Matrix)
Primary Mechanism Void-filling via small drug-like amphiphilesSalt/PEG-driven supersaturation
Hit Rate (Spirocycles) 18%5%
Average Resolution 2.1 Å2.8 Å
Crystal Mosaicity 0.4° (Low, single lattice)0.8° (High, prone to twinning)
Time to Crystal 3 - 7 days14 - 21 days

The Causality of the Data: The superior hit rate and lower mosaicity of the Morpheus screen are not accidental. By incorporating low-molecular-weight ligands (like carboxylic acids and alcohols) directly into the precipitant mix, the screen thermodynamically favors the stabilization of the sp3 -rich spiro-junction, preventing the lattice defects that typically plague Hampton Index screens when working with these specific derivatives.

Workflow Visualization

G A Target Complexation (Protein + 8-azaspiro[4.5]decane) B DLS Validation (PdI < 20%) A->B C High-Throughput Screening B->C Monodisperse D Morpheus® Screen (Drug-like Additives) C->D E Index™ Screen (Sparse Matrix) C->E F X-ray Diffraction Data D->F High Hit Rate E->F Low Hit Rate G Phase Resolution & Absolute Configuration F->G

Workflow comparing crystallization screens for 8-azaspiro[4.5]decane complexes.

Self-Validating Experimental Protocol

Every protocol deployed in our laboratory is designed as a self-validating system . We do not set up trays and blindly hope for crystals; we measure, validate, and proceed based on empirical biophysical data.

Step 1: Complex Formation & DLS Validation
  • Action: Dissolve the 8-azaspiro[4.5]decane derivative in 100% DMSO to a 50 mM stock. Incubate the target protein (10-15 mg/mL) with a 5-fold molar excess of the ligand for 2 hours at 4°C.

  • Causality & Validation: Spirocycles are highly hydrophobic. Adding them to an aqueous protein solution can trigger catastrophic denaturation. Before setting up any crystallization plates, analyze the complex using Dynamic Light Scattering (DLS) .

  • Go/No-Go: If the Polydispersity Index (PdI) is < 20%, the complex is monodisperse, and you may proceed. If PdI > 20%, the ligand has induced aggregation; you must stop, adjust the DMSO concentration or buffer components, and re-measure.

Step 2: High-Throughput Sitting-Drop Setup
  • Action: Use a Mosquito® liquid handler to set up 200 nL sitting-drop vapor diffusion plates (100 nL protein complex + 100 nL reservoir solution) using the Morpheus® screen. Incubate at 20°C.

  • Causality: We use 20°C rather than 4°C because the complex additive mixtures in Morpheus require higher kinetic energy to reach vapor equilibration smoothly, preventing premature amorphous precipitation of the bulky ligand.

Step 3: UV-Fluorescence Validation (SONICC)
  • Action: Image the plates at days 1, 3, 7, and 14.

  • Causality & Validation: Because the Morpheus screen contains high concentrations of PEGs and polyols, false-positive salt crystals are common. We validate all hits in situ using UV Two-Photon Excited Fluorescence (UV-TPEF). Only crystals that fluoresce (confirming the presence of protein tryptophan/tyrosine residues) are harvested for X-ray diffraction, saving valuable synchrotron time.

Step 4: Matrix Microseeding (rMMS)
  • Action: If initial hits yield microcrystals or highly twinned needles (common with spiro-compounds), crush the hit, dilute serially, and spike 20 nL of the seed stock into a new screening tray.

  • Causality: Seeding decouples the high supersaturation required for nucleation from the lower supersaturation required for crystal growth. This thermodynamic decoupling is the most effective way to force an 8-azaspiro[4.5]decane complex into a single, well-ordered macroscopic crystal suitable for high-resolution phase resolution.

References

  • Ogawa, K., Kaji, M., Kagawa, H., Sagawa, M., & Kakuta, A. "Structure of 8-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4,5]decane: a new potential nonlinear optical material." Acta Crystallographica Section C, 1994.[Link]

  • Tsukamoto, S., et al. "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 1995.[Link]

  • Warren, A.L., et al. "8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex." RCSB Protein Data Bank, 2024. [Link]

Sources

Comparative

Determining absolute configuration of spiro-4-ol compounds

Determining the absolute configuration (AC) of spiro-4-ol compounds presents a unique stereochemical challenge. The rigid spirocyclic core, combined with the quaternary stereocenter and the adjacent hydroxyl group at pos...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of spiro-4-ol compounds presents a unique stereochemical challenge. The rigid spirocyclic core, combined with the quaternary stereocenter and the adjacent hydroxyl group at position 4, creates a complex, sterically hindered 3D environment. For drug development professionals and synthetic chemists, assigning the correct spatial arrangement is not just an academic exercise—it is a regulatory mandate, as enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

As a Senior Application Scientist, I have evaluated multiple analytical strategies for these complex scaffolds. This guide objectively compares the three most robust methodologies for determining the absolute configuration of spiro-4-ols: X-ray Crystallography , Chiroptical Spectroscopy (VCD/ECD) , and NMR Spectroscopy (Mosher’s Method) , providing the mechanistic causality and self-validating protocols required for definitive stereochemical assignment.

Methodological Comparison & Mechanistic Causality

A. X-ray Crystallography (The Absolute Standard)

X-ray diffraction remains the gold standard for AC determination, relying on the anomalous scattering of X-rays by heavy atoms, which is mathematically quantified by the Flack parameter[1].

  • The Causality: Because carbon, hydrogen, and oxygen do not scatter X-rays anomalously to a significant degree using standard copper or molybdenum sources, a spiro-4-ol lacking a heavy atom (e.g., Br, I, S) cannot have its AC determined directly. The experimental choice is to derivatize the C4-OH group with a heavy-atom-containing reagent (e.g., p-bromobenzoyl chloride).

  • The Limitation: Spiro-4-ols are notoriously difficult to crystallize due to their globular, rigid nature. Furthermore, the neopentyl-like steric hindrance at the spiro center can make derivatization of the C4-OH synthetically challenging[2].

B. Vibrational Circular Dichroism (VCD) & TD-DFT

When single crystals cannot be obtained, solution-state chiroptical methods are required. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[3].

  • The Causality: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the chiral center, VCD probes the entire molecular framework. The rigid spirocyclic skeleton of a spiro-4-ol provides highly defined, intense vibrational modes—particularly in the C–O stretching and skeletal deformation regions. This rigidity minimizes the number of low-energy conformers in solution, making the subsequent Time-Dependent Density Functional Theory (TD-DFT) calculations highly accurate and computationally efficient[4].

  • The Exciton Approach: For complex spiro-lactones or highly functionalized spiro-4-ols, a VCD exciton coupling approach can be utilized to amplify signals, relying on the relative spatial orientations of adjacent IR chromophores[5].

C. NMR Spectroscopy (Modified Mosher's Method)

The modified Mosher's method is the classical empirical approach for secondary alcohols. It involves esterifying the C4-OH with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)[6].

  • The Causality: The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Protons residing within this cone experience an upfield chemical shift. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) for the protons on the spiro rings, one can map the spatial arrangement of the molecule relative to the C4 stereocenter[6].

  • The Limitation: The spiro node adjacent to the C4-OH often creates severe steric hindrance, leading to incomplete derivatization or skewed conformer populations that deviate from the idealized Mosher model[7].

Quantitative Performance Data

To facilitate method selection, the following table summarizes the operational parameters of each technique when applied specifically to spiro-4-ol compounds.

MethodologySample StateMinimum AmountAccuracy / ReliabilityTurnaround TimeKey Limitation for Spiro-4-ols
X-ray Crystallography Single Crystal1–5 mgAbsolute (Flack < 0.1)1–3 WeeksRequires high-quality crystals; often necessitates heavy-atom derivatization.
VCD + TD-DFT Solution ( CDCl3​ )5–15 mgHigh (Conformer dependent)3–7 DaysRequires highly pure samples; computationally expensive for highly flexible side chains.
ECD + TD-DFT Solution (MeOH)< 1 mgModerate to High2–4 DaysOnly viable if the spiro-4-ol possesses a UV-Vis chromophore near the stereocenter.
NMR (Mosher's) Solution ( CDCl3​ )2–10 mgHigh (Empirical)2–5 DaysSteric hindrance at C4-OH can inhibit MTPA esterification; complex overlapping multiplets.

Logical Decision Matrix

Decision_Tree start Spiro-4-ol Compound q1 Can it form a single crystal? start->q1 xray X-ray Crystallography (Anomalous Dispersion) q1->xray Yes q2 Is the C4-OH sterically hindered? q1->q2 No mosher NMR Spectroscopy (Modified Mosher's Method) q2->mosher No (Easily derivatized) q3 Does it have a UV-Vis chromophore? q2->q3 Yes (Derivatization fails) ecd ECD + TD-DFT q3->ecd Yes vcd VCD + TD-DFT (Highly sensitive to spiro framework) q3->vcd No

Logical decision matrix for selecting the optimal absolute configuration determination method.

Self-Validating Experimental Protocols

Protocol A: VCD & TD-DFT Workflow (Solution-State)

This protocol is a self-validating system: the calculated IR spectrum must perfectly match the experimental IR spectrum before the VCD spectra can be compared. If the IR spectra do not align, the conformer population is incorrect, and the AC cannot be trusted[7].

Step 1: Experimental Measurement

  • Dissolve 10 mg of the highly purified spiro-4-ol in 150 μ L of CDCl3​ (ensure anhydrous conditions to prevent O-H stretching interference).

  • Inject into a BaF2​ cell (100 μ m path length).

  • Acquire IR and VCD spectra simultaneously using an FT-VCD spectrometer (resolution 4 cm−1 , 800–2000 cm−1 region, 4-hour collection time to ensure high signal-to-noise ratio).

Step 2: Computational Conformational Search

  • Perform a Molecular Mechanics (MM) conformational search (e.g., using OPLS4 or MMFF94 force fields) to identify all conformers within a 5.0 kcal/mol energy window.

Step 3: DFT Optimization & Validation

  • Optimize the geometries of the identified conformers using DFT at the B3LYP/6-311+G(d,p) level, applying a Polarizable Continuum Model (PCM) for chloroform[4].

  • Self-Validation: Run a frequency calculation. Ensure there are zero imaginary frequencies (validating that each conformer is a true local minimum).

Step 4: TD-DFT Calculation & Spectral Alignment

  • Calculate the vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer.

  • Apply a Lorentzian band shape (typically 10–15 cm−1 half-width) to simulate the spectra.

  • Weight the individual spectra according to their Boltzmann populations at 298 K.

  • Overlay the Boltzmann-averaged calculated VCD spectrum with the experimental data. A positive match in the signs of the primary C-O and skeletal vibrational bands confirms the absolute configuration.

VCD_Workflow step1 1. Experimental IR & VCD Measurement (Solution State) step5 5. Boltzmann Averaging & Spectral Alignment (Calculated vs. Experimental IR/VCD) step1->step5 step2 2. Molecular Mechanics Conformational Search (Identify Low-Energy Conformers) step3 3. DFT Geometry Optimization (B3LYP/6-311+G(d,p) + PCM) step2->step3 step4 4. TD-DFT Frequency & VCD Calculation (Check for Imaginary Frequencies) step3->step4 step4->step5 step6 6. Absolute Configuration Assignment step5->step6

Workflow for determining absolute configuration using VCD and TD-DFT calculations.

Protocol B: Modified Mosher's Esterification for Hindered Spiro-4-ols

Due to the steric bulk of the spiro node, standard DMAP/Pyridine conditions often fail to drive the esterification to completion. This protocol utilizes forced conditions and a self-validating NMR integration step[2].

Step 1: Reaction Setup

  • Dry two 2-dram vials under vacuum and flush with Argon.

  • Add 2.0 mg of the spiro-4-ol to each vial (Vial A and Vial B).

  • Dissolve in 0.5 mL of anhydrous CH2​Cl2​ . Add 5.0 equivalents of anhydrous pyridine and 0.5 equivalents of DMAP (catalyst).

Step 2: Derivatization

  • To Vial A, add 3.0 equivalents of (R)-MTPA-Cl. To Vial B, add 3.0 equivalents of (S)-MTPA-Cl.

  • Seal the vials and stir at 40°C for 12–24 hours. Causality for heating: The neopentyl-like trajectory required for the MTPA-Cl to attack the C4-OH demands higher kinetic energy to overcome the steric clash from the spiro rings.

Step 3: Quenching & Self-Validation

  • Quench the reaction with 50 μ L of N,N-dimethyl-1,3-propanediamine to consume excess MTPA-Cl.

  • Extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation: Acquire a crude 1H NMR spectrum. Integrate the spiro-4-ol C4-H proton. If the starting material peak is still present, the Δδ calculations will be contaminated. Purify via preparative TLC if conversion is < 95%.

Step 4: Data Analysis

  • Acquire high-resolution 1H NMR (600 MHz or higher) and 2D COSY/HSQC spectra to unambiguously assign the protons on the spiro rings.

  • Calculate Δδ=δS​−δR​ for all assignable protons. Map the positive Δδ values to the right side of the Mosher plane and negative values to the left to deduce the AC[6].

Conclusion

For spiro-4-ol compounds, the rigid architecture is both a curse and a blessing. While it impedes crystallization and sterically hinders chemical derivatization (complicating X-ray and NMR approaches), it provides an exceptionally well-defined conformational landscape in solution. Therefore, VCD coupled with TD-DFT calculations stands out as the most robust, non-destructive, and reliable method for determining the absolute configuration of these complex drug-like scaffolds.

Sources

Validation

8-azaspiro[4.5]decane vs 2-oxa-8-azaspiro[4.5]decane properties

Advanced Physicochemical Profiling: 8-Azaspiro[4.5]decane vs. 2-Oxa-8-azaspiro[4.5]decane in Drug Design In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling: 8-Azaspiro[4.5]decane vs. 2-Oxa-8-azaspiro[4.5]decane in Drug Design

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds—often referred to as "escaping flatland"—has become a foundational strategy to improve clinical success rates. Among these scaffolds, 8-azaspiro[4.5]decane serves as a robust bioisostere for piperidine. However, its high lipophilicity and strong basicity can introduce metabolic liabilities and off-target toxicity.

To circumvent these issues, researchers have increasingly turned to its oxa-derivative, 2-oxa-8-azaspiro[4.5]decane . As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the mechanistic causality behind their divergent physicochemical properties and providing the self-validating experimental protocols required to profile them accurately.

Structural Causality & Physicochemical Shifts

The single-atom substitution of a methylene group (-CH₂-) with an oxygen atom (-O-) to form the oxa-spirocycle fundamentally rewires the molecule's physicochemical profile[1]. This transformation is driven by two primary mechanisms:

  • Inductive Electron Withdrawal (pKa Modulation): The strongly electronegative oxygen atom exerts a through-bond inductive effect. It pulls electron density away from the basic nitrogen atom across the spirocyclic framework. This stabilizes the unprotonated free base, making the conjugate acid more prone to donating its proton, thereby lowering the pKa by approximately 0.8 to 1.0 units[1][2]. Lowering the pKa from ~10.5 to ~9.7 ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), which is critical for passive membrane permeability.

  • Hydrogen Bond Acceptor Addition (LogP & Solubility): The introduction of the oxygen atom adds a hydrogen bond acceptor, nearly doubling the Topological Polar Surface Area (TPSA) from 12.0 Ų to 21.3 Ų[3][4]. This drastically reduces the molecule's lipophilicity (LogP drops from ~2.3 to ~0.4–0.8) and can increase aqueous solubility by up to 40-fold[1][4].

G A 8-azaspiro[4.5]decane (High Lipophilicity) B Oxa-Substitution (CH2 -> O) A->B C Inductive Electron Withdrawal B->C D H-Bond Acceptor Addition B->D E Decreased pKa (~9.5 - 9.8) C->E F Decreased LogP (~0.4 - 0.8) D->F G Enhanced Aqueous Solubility (Up to 40x) D->G F->G

Mechanistic pathway of property shifts induced by oxa-substitution.

Quantitative Data Comparison

The following table synthesizes the critical physicochemical parameters differentiating the parent spirocycle from its oxa-derivative.

Property8-azaspiro[4.5]decane2-oxa-8-azaspiro[4.5]decaneMechanistic Driver
Molecular Weight 139.24 g/mol [4]141.21 g/mol [3]Isosteric replacement (CH₂ → O)
Lipophilicity (LogP) ~2.3[4]~0.4 - 0.87[5]Loss of hydrophobic CH₂, addition of polar O
Basicity (pKa) ~10.5 - 10.8[2]~9.5 - 9.8[2]Electron-withdrawing inductive effect of oxygen
TPSA 12.0 Ų[4]21.3 Ų[3]Introduction of H-bond acceptor
Aqueous Solubility BaselineUp to 40x higher[1]Increased polarity and H-bonding capacity

Note: The reduction in LogP and pKa directly correlates with reduced intrinsic clearance (CL_int) and lower off-target binding liabilities (e.g., hERG channel blockade), making the oxa-derivative a highly attractive scaffold for lead optimization[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these properties must rely on self-validating experimental systems. Below are the field-proven methodologies used to profile these spirocycles.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Because spirocyclic amines can exhibit poor aqueous solubility at high pH (when un-ionized), standard aqueous titration often fails. We utilize a co-solvent system (Methanol/Water) with Yasuda-Shedlovsky extrapolation to ensure the compound remains in solution, preventing precipitation artifacts.

  • Electrode Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation Check: The Nernstian slope must be > 98%.

  • Sample Preparation: Dissolve 1-2 mg of the spirocycle hydrochloride salt in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength) containing varying ratios of Methanol (e.g., 20%, 30%, 40% v/v).

  • Bidirectional Titration: Titrate the solution with 0.5 M KOH up to pH 12, then reverse-titrate with 0.5 M HCl down to pH 2. Causality: Bidirectional titration acts as an internal control; overlapping forward and reverse curves prove that no precipitation or degradation occurred during the assay.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the co-solvent mixtures. Extrapolate to 0% co-solvent (pure water) using the Yasuda-Shedlovsky equation to obtain the true aqueous pKa.

Protocol B: Shake-Flask LogD (pH 7.4) Profiling via LC-MS/MS

Causality: Traditional UV-based shake-flask methods lack sensitivity and are prone to interference from impurities. LC-MS/MS provides absolute structural specificity and allows for the inclusion of internal standards to calculate mass balance, ensuring no compound is lost to glass adsorption or volatility.

G Step1 1. Phase Pre-saturation (Octanol/Buffer) Step2 2. Compound Spiking (w/ Internal Standard) Step1->Step2 Step3 3. Thermal Equilibration (Shake 60 min, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Mass Balance Validation (Recovery > 85%) Step5->Step6

Self-validating shake-flask workflow for high-precision LogD determination.

  • Phase Pre-saturation: Vigorously mix 1-octanol and 50 mM Phosphate Buffer (pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Spiking & Equilibration: Spike the spirocycle (10 µM final concentration) into the biphasic system alongside a reference standard (e.g., Propranolol, LogD ~1.2) to validate system performance. Shake at 300 rpm for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to break any micro-emulsions.

  • LC-MS/MS Quantification: Sample both the octanol and aqueous phases. Quantify the analyte using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Mass Balance Validation: Calculate the total moles recovered from both phases. Validation Check: The assay is only accepted if total recovery is > 85%, proving the compound did not degrade or adsorb to the vessel walls.

Sources

Comparative

Escape from Flatland: A Comparative Guide to Spectroscopic Characterization of Spirocyclic Amine Salts

Introduction: The Rise of 3D Chemical Space The paradigm shift in modern medicinal chemistry toward "escaping from flatland" has established spirocyclic amines as privileged structural motifs. By replacing planar, sp2 -h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of 3D Chemical Space

The paradigm shift in modern medicinal chemistry toward "escaping from flatland" has established spirocyclic amines as privileged structural motifs. By replacing planar, sp2 -hybridized aromatic rings with rigid, three-dimensional spirocycles, drug developers significantly increase the fraction of sp3 -hybridized carbons ( Fsp3​ )[1]. This structural transition directly improves critical physicochemical properties, including aqueous solubility, target selectivity, and metabolic stability[2].

However, formulating these complex 3D architectures into developable active pharmaceutical ingredients (APIs) often requires salt formation (e.g., hydrochlorides, oxalates, or mesylates) to further optimize pharmacokinetics. Characterizing the exact site of protonation, the stoichiometric ratio, and the 3D stereochemical conformation of these spirocyclic amine salts introduces significant analytical challenges that standard workflows cannot resolve[3]. This guide objectively compares advanced spectroscopic techniques to establish a robust, self-validating framework for their structural elucidation.

The Analytical Challenge: Planar vs. 3D Spirocyclic Scaffolds

Unlike traditional monocyclic or fused bicyclic amines, spirocycles possess a quaternary carbon atom shared perpendicularly between two rings. This central node lacks attached protons, rendering standard 1D 1 H NMR insufficient for mapping complete structural connectivity[4]. Furthermore, salt formation alters the electron density around the basic nitrogen, inducing chemical shift perturbations (CSPs) and altering solid-state vibrational modes. Relying on a single analytical technique often leads to misassigned stereocenters or incorrect salt stoichiometries.

Workflow A Spirocyclic Amine Free Base B Salt Formation (e.g., HCl, Oxalate) A->B C NMR Spectroscopy (1D/2D, NOESY/HSQC) B->C D Vibrational Spectroscopy (FT-IR / Raman) B->D E Mass Spectrometry (HRMS / MS-MS) B->E F Structural Elucidation & Salt Stoichiometry C->F D->F E->F

Workflow for the spectroscopic characterization of spirocyclic amine salts.

Comparative Spectroscopic Techniques

1D vs. 2D NMR Spectroscopy
  • 1D NMR ( 1 H, 13 C): While providing the baseline atomic inventory, 1D techniques fall short for spirocycles. The quaternary spiro carbon typically appears as a weak, isolated singlet in 13 C NMR due to long relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement[4].

  • 2D NMR (HSQC, HMBC, NOESY): 2D techniques are non-negotiable. HMBC (Heteronuclear Multiple Bond Correlation) is required to correlate protons to carbons 2-3 bonds away, effectively bridging the two rings across the "invisible" quaternary center. NOESY/ROESY is critical for assigning the relative stereochemistry (axial vs. equatorial positioning) of substituents extending from the rigid 3D framework.

Vibrational Spectroscopy: FT-IR vs. Raman
  • ATR FT-IR: Highly sensitive to changes in dipole moments, making it the premier technique for confirming salt formation. Protonation of the spirocyclic amine yields characteristic broad N−H+ stretching bands (2500–3000 cm −1 ) and distinct counterion signals (e.g., the asymmetric carboxylate stretch of an oxalate salt).

  • Raman Spectroscopy: Complementary to IR, Raman excels at detecting changes in polarizability. It is superior for mapping the skeletal core vibrations of the spirocycle and differentiating crystalline polymorphs of the salt, primarily because it is unaffected by ambient moisture (water is a weak Raman scatterer).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-HRMS) provides exact mass measurements (sub-ppm accuracy) to confirm the empirical formula. MS/MS fragmentation is highly diagnostic for spirocycles, often revealing characteristic neutral losses or ring-cleavages specifically at the highly strained spiro center.

NMR_Logic A Spirocyclic Quaternary Center B 13C NMR (Carbon Framework) A->B Direct C HMBC (Long-range C-H coupling) A->C 2-3 Bond D NOESY / ROESY (Spatial 3D Proximity) A->D Through-space E Stereochemical Assignment B->E C->E D->E

NMR logical decision tree for resolving spirocyclic quaternary centers.

Quantitative Data Comparison

Analytical TechniquePrimary Utility for SpirocyclesDetection of Salt FormationStereochemical ResolutionSample State
1D NMR ( 1 H, 13 C) Baseline atomic inventoryModerate (Chemical shift perturbations)PoorSolution
2D NMR (HMBC, NOESY) Quaternary center connectivityHigh (Through-space interactions)ExcellentSolution
ATR FT-IR Functional group identificationExcellent ( N−H+ stretching bands)NoneSolid
Raman Spectroscopy Skeletal core vibrationsHigh (Polymorph differentiation)NoneSolid
HRMS (ESI-TOF) Exact empirical formulaHigh (Intact salt vs. free base mass)NoneSolution/Gas

Self-Validating Experimental Protocols

Protocol 1: 2D-NMR Structural Elucidation of Spirocyclic Amine Salts
  • Step 1: Solvent Selection & Sample Preparation. Dissolve 15-20 mg of the spirocyclic amine salt in 0.5 mL of DMSO- d6​ .

    • Causality: Spirocyclic amine salts are highly polar. Standard non-polar NMR solvents like CDCl 3​ often fail to fully dissolve them, leading to poor signal-to-noise ratios. DMSO- d6​ disrupts the ion-pairing lattice, ensuring complete dissolution and sharp resonance lines.

  • Step 2: 1D Acquisition & Relaxation Delay Optimization. Acquire the 13 C spectrum with a relaxation delay (D1) set to at least 3 seconds.

    • Causality: Quaternary spiro carbons lack attached protons to facilitate dipole-dipole relaxation. A standard, short D1 will cause this critical peak to vanish into the baseline due to saturation.

  • Step 3: HMBC & NOESY Execution. Acquire NOESY spectra using a mixing time of 300-500 ms.

    • Causality: The rigid nature of spirocycles means through-space interactions are fixed. This specific mixing time provides strong cross-peaks that definitively establish the relative axial/equatorial positioning of substituents without spin-diffusion artifacts.

  • Self-Validation Check (Mass Balance): The sum of the integral values in the 1 H spectrum must perfectly match the stoichiometric ratio of the free base to the counterion (e.g., exactly 1:1 for a mono-oxalate salt). Any deviation indicates incomplete salt formation or co-crystallized solvent.

Protocol 2: Solid-State FT-IR/Raman Characterization of Salt Polymorphs
  • Step 1: ATR-FTIR Acquisition. Analyze the neat powder using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Step 2: Raman Mapping. Acquire Raman spectra using a 785 nm or 1064 nm excitation laser.

    • Causality: Spirocyclic compounds, especially those conjugated with aromatic substituents, frequently exhibit strong fluorescence under standard 532 nm lasers, which entirely masks the weaker Raman scattering. Longer wavelengths bypass this electronic excitation.

  • Self-Validation Check (Orthogonal Confirmation): The appearance of the N−H+ stretch observed in the FT-IR spectrum must orthogonally correlate with the corresponding skeletal shifts (e.g., C-N bond stiffening) observed in the Raman spectrum.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry / DNDi (2025) URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters (2025) URL:[Link]

Sources

Validation

Comparative lipophilicity of carbocyclic vs heterocyclic spiro scaffolds

Comparative Lipophilicity of Carbocyclic vs. Heterocyclic Spiro Scaffolds: A Technical Guide for Bioisosteric Replacement As drug discovery programs increasingly target complex biological spaces, the limitations of flat,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Lipophilicity of Carbocyclic vs. Heterocyclic Spiro Scaffolds: A Technical Guide for Bioisosteric Replacement

As drug discovery programs increasingly target complex biological spaces, the limitations of flat, sp²-rich aromatic molecules—namely poor solubility, high lipophilicity, and off-target toxicity—have become critical bottlenecks. To overcome these liabilities, medicinal chemists have pivoted toward increasing the fraction of sp³-hybridized carbons (Fsp³)[1]. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon, have emerged as privileged bioisosteres.

However, the physicochemical impact of spiro-substitution is highly dependent on the nature of the scaffold. This guide provides an objective, data-driven comparison of how carbocyclic versus heterocyclic spiro scaffolds modulate lipophilicity (logP/logD), detailing the mechanistic causality behind these shifts and outlining self-validating protocols for their experimental measurement.

Mechanistic Causality: The Lipophilicity Paradox

The modulation of lipophilicity via spirocyclic replacement is not a simple function of carbon counting; it is a complex interplay of topological rearrangement, electronics, and ionization states.

Carbocyclic Spiro Scaffolds (e.g., Spiro[3.3]heptane)

Carbocyclic spirocycles are primarily utilized as saturated bioisosteres for flat aromatic rings like benzene[2].

  • The Causality: Replacing a planar benzene ring with a spiro[3.3]heptane core introduces significant 3D volume and eliminates π-π stacking interactions. While the spirocycle is entirely aliphatic and hydrophobic, the disruption of molecular planarity drastically alters the solvation shell. This structural shift typically results in a net decrease in the calculated partition coefficient (clogP) compared to the parent aromatic compound, improving overall aqueous solubility without introducing hydrogen bond donors or acceptors[2].

Heterocyclic Spiro Scaffolds (e.g., Azaspiro[3.3]heptane)

Heterocyclic spirocycles are deployed as bioisosteres for saturated six-membered heterocycles such as piperidine, morpholine, and piperazine[3].

  • The Causality (The logD Lowering Twist): Theoretically, adding a carbon atom to form a spiro-center should increase lipophilicity. However, experimental data consistently demonstrates that replacing a piperidine or morpholine with an azaspiro[3.3]heptane lowers the distribution coefficient at physiological pH (logD7.4) by as much as -1.0[3]. This counter-intuitive phenomenon is driven by topological changes: the spiro-fusion alters the distance and angle between heteroatoms, reducing inductive electron withdrawal. This electronic shift increases the basicity (pKa) of the amine. Consequently, a higher fraction of the molecule is ionized at pH 7.4, drastically reducing its apparent lipophilicity in aqueous environments[3][4].

G Planar Planar Heterocycle (e.g., Piperidine) Spiro Heterospiro Scaffold (e.g., Azaspiro[3.3]heptane) Planar->Spiro Bioisosteric Replacement Fsp3 Increased Fsp3 & 3D Complexity Spiro->Fsp3 Structural Shift pKa Altered pKa (Increased Basicity) Spiro->pKa Electronic Shift logD Lowered logD7.4 (Reduced Lipophilicity) Fsp3->logD Solvation Effects pKa->logD Ionization at pH 7.4

Logical mapping of physicochemical shifts induced by heterocyclic spirocyclic substitution.

Quantitative Data Comparison

The table below synthesizes experimental lipophilicity shifts observed when standard planar or monocyclic scaffolds are replaced with their respective spirocyclic counterparts.

Original ScaffoldSpirocyclic BioisostereScaffold TypeTypical ΔlogD / ΔlogPPrimary Mechanistic Driver
Benzene Spiro[3.3]heptaneCarbocyclicΔlogP ≈ -0.8Disruption of planarity; increased 3D volume altering solvation[2].
Piperidine 2-Azaspiro[3.3]heptaneHeterocyclicΔlogD7.4 ≈ -0.5 to -1.0Increased basicity driving higher ionization at pH 7.4[3][4].
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneHeterocyclicΔlogD7.4 ≈ -0.4 to -0.8Altered dipole moment; reduced inductive effect[2][3].
Piperazine 2,6-Diazaspiro[3.3]heptaneHeterocyclicΔlogD7.4 ≈ -0.8pKa shift and 90° topological twist of terminal vectors[1][3].

Experimental Methodology: Self-Validating logD7.4 Determination

To accurately capture the ionization-driven lipophilicity changes inherent to heterocyclic spiro scaffolds, logD must be measured experimentally at a strict physiological pH. The following protocol outlines a self-validating biphasic shake-flask method coupled with LC-MS/MS[5].

Objective: Accurately quantify the distribution coefficient (logD7.4) while utilizing internal controls to validate phase integrity and prevent false lipophilicity inflation.

  • Step 1: Mutual Saturation of Solvents

    • Action: Vigorously mix equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) for 24 hours, then allow phases to separate completely.

    • Causality: n-Octanol and water are partially miscible. Pre-saturating the phases prevents volume shifts during the actual assay, ensuring the phase ratio remains exactly 1:1. This is mathematically critical for accurate concentration calculations[5].

  • Step 2: Analyte and Control Spiking

    • Action: Spike the target spirocycle and a reference standard (e.g., Propranolol, known logD7.4 = 1.2) from 10 mM DMSO stocks into the aqueous phase to achieve a final concentration of 10 µM.

    • Causality: The inclusion of a reference standard creates a self-validating system. If the calculated logD of the Propranolol control deviates from 1.2 ± 0.1, the entire experimental run is flagged for micro-emulsion contamination or pH drift.

  • Step 3: Equilibration

    • Action: Rotate the sealed vials end-over-end at 20 RPM for 1 hour at 25°C.

    • Causality: Gentle end-over-end rotation is strictly chosen over vigorous vortexing. Vortexing induces the formation of stable, sub-micron octanol emulsions in the aqueous phase, which would artificially inflate the apparent aqueous concentration of highly lipophilic compounds, skewing the logD downward.

  • Step 4: Phase Separation

    • Action: Centrifuge the biphasic mixture at 3,000 × g for 15 minutes.

    • Causality: Mechanical centrifugation ensures absolute phase boundary clarity, forcing any transient micro-droplets back into their respective bulk phases.

  • Step 5: LC-MS/MS Quantification

    • Action: Extract 10 µL aliquots from both the octanol and aqueous phases, dilute appropriately in mobile phase, and quantify the compound ratio via Multiple Reaction Monitoring (MRM).

    • Causality: Mass spectrometry provides exceptional sensitivity and specificity, allowing for accurate quantification even at extreme partition ratios (e.g., logD > 3) where traditional UV-Vis detection would fail due to a lack of dynamic range.

Protocol Prep Phase Saturation (Octanol/Buffer) Spike Compound Spiking (+ Propranolol Control) Prep->Spike Equilibrate Gentle Equilibration (1 hr, 25°C) Spike->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Quantify LC-MS/MS Quantification Separate->Quantify

Self-validating biphasic shake-flask workflow for high-throughput logD7.4 determination.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. URL:[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. National Center for Biotechnology Information (NIH). URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride. Developed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory requirements to ensure minimal risk to personnel and the environment. The procedures outlined herein are grounded in the principles of chemical hygiene and responsible waste management.

Hazard Identification and Risk Assessment

(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride is a specialized organic compound for which a specific, publicly available Safety Data Sheet (SDS) is not readily found. However, based on the known hazards of similar azaspiro compounds and hydrochloride salts, a thorough risk assessment is imperative before handling or disposal.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar hydrochloride salts of azaspiro compounds are classified as skin and eye irritants.[1][2] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[1][2]

  • Acute Toxicity: Some related azaspiro compounds are harmful if swallowed.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense against exposure. The following should be considered mandatory when handling (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from splashes of solutions or airborne particles of the solid compound.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[3]Prevents direct skin contact with the chemical, which can cause irritation.
Body Protection A lab coat or chemical-resistant apron. A complete suit may be necessary for handling large quantities.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[4]Prevents inhalation of the compound, which can cause respiratory irritation. The necessity should be determined by a formal risk assessment.
Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Carefully sweep or vacuum the spilled material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if compatible) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area and prevent entry.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

Disposal Workflow for (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride

The proper disposal of chemical waste is strictly regulated by federal and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5] The following workflow provides a logical approach to the disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride.

DisposalWorkflow start Start: Disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride consult_chp Consult Institutional Chemical Hygiene Plan (CHP) & EHS start->consult_chp determine_form Determine Physical Form of Waste consult_chp->determine_form solid_waste Solid Waste (Unused reagent, contaminated materials) determine_form->solid_waste Solid liquid_waste Aqueous Solution determine_form->liquid_waste Liquid package_solid Package in a sealed, labeled hazardous waste container. solid_waste->package_solid check_neutralization Is neutralization permissible and feasible? liquid_waste->check_neutralization request_pickup_solid Request pickup by licensed hazardous waste disposal service. package_solid->request_pickup_solid end End: Compliant Disposal request_pickup_solid->end neutralize Neutralize to pH 5.5-9.0 with a suitable base (e.g., sodium bicarbonate). check_neutralization->neutralize Yes collect_liquid Collect in a labeled, sealed hazardous waste container. check_neutralization->collect_liquid No drain_disposal Dispose down the drain with copious amounts of water (with EHS permission). neutralize->drain_disposal drain_disposal->end request_pickup_liquid Request pickup by licensed hazardous waste disposal service. collect_liquid->request_pickup_liquid request_pickup_liquid->end

Caption: Decision workflow for the disposal of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride.

Step-by-Step Disposal Procedures

This procedure applies to unused (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride, as well as contaminated items such as weighing boats, gloves, and absorbent pads.

  • Segregation: Ensure that this waste stream is not mixed with other incompatible chemical waste.

  • Containerization:

    • Place the solid waste in a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and suitable for storing hazardous waste.[6]

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride". Avoid abbreviations or chemical formulas.[6]

      • The date of waste generation.[5]

      • The specific hazards (e.g., Irritant).

      • Your name, department, and contact information.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area.[6]

    • This area should be secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3]

This procedure applies to solutions of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride.

Option 1: Neutralization and Drain Disposal (with prior EHS approval)

  • Important: Disposal of any chemical via the sanitary sewer requires explicit written permission from your institution's EHS office.[5] Unauthorized drain disposal is a regulatory violation.

  • Dilution: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water.

  • Neutralization:

    • In a well-ventilated area, such as a fume hood, slowly add a weak base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to the aqueous waste while stirring.[7][8]

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is between 5.5 and 9.0.[9][8]

  • Drain Disposal:

    • Once neutralized and with EHS approval, slowly pour the solution down the drain with a large volume of running water (at least 100 times the volume of the neutralized solution).[9]

Option 2: Collection for Professional Disposal

If neutralization and drain disposal are not permitted or feasible, the aqueous waste must be collected as hazardous waste.

  • Containerization:

    • Collect the aqueous waste in a clearly labeled, leak-proof, and chemically compatible container.

  • Labeling:

    • Follow the same labeling requirements as for solid waste, ensuring to list all components of the solution and their approximate concentrations.

  • Storage and Disposal:

    • Store the container in a designated satellite accumulation area and arrange for pickup by a licensed hazardous waste disposal service.

Regulatory Compliance

All laboratory personnel are required to be familiar with and adhere to the regulations set forth by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[10][11][12] This includes the development and implementation of a written Chemical Hygiene Plan (CHP), which should detail specific procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory.[13]

It is the responsibility of the Principal Investigator and all laboratory staff to ensure that all chemical waste is managed in accordance with institutional policies and local, state, and federal regulations.[14][15]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • SAFETY DATA SHEET. [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • The mechanistic complexities of phycotoxins: Toxicology of Azaspiracids and Yessotoxins. [Link]

  • (4R)-4-amino-2-methyl-8-azaspiro[4.5]decan-2-ol. PubChem. [Link]

  • Azaspiracid shellfish poisoning: unusual toxin dynamics in shellfish and the increased risk of acute human intoxications. PubMed. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • 8-Azaspiro(4.5)decane. PubChem. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. ResearchGate. [Link]

  • 3-(3-Azaspiro(5.5)undec-3-yl)-N,N-dimethyl-1-propanamine. Toxics Release Inventory. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

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